molecular formula C7H5BrF3NO B1511299 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol CAS No. 1188477-81-7

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B1511299
CAS No.: 1188477-81-7
M. Wt: 256.02 g/mol
InChI Key: SCJWPNCLZBUMRD-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJWPNCLZBUMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744488
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188477-81-7
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a fluorinated building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, provide detailed synthetic protocols with mechanistic rationale, analyze its reactivity and synthetic potential, and discuss its application in modern drug discovery.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound has emerged as a valuable intermediate for the synthesis of complex molecular architectures. Its structure uniquely combines three key features sought after in drug design:

  • A pyridine ring , a common nitrogen heterocycle that can engage in hydrogen bonding and other key interactions with biological targets.

  • A bromo substituent , which acts as a versatile synthetic handle for introducing molecular diversity through a wide array of cross-coupling reactions.

  • A trifluoroethanol moiety , which can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties due to the potent electron-withdrawing nature of the trifluoromethyl group.[1]

The strategic combination of these elements makes this compound a powerful starting point for developing novel therapeutic agents across various disease areas.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is paramount for its effective application in synthesis and development.

Table 1: Core Properties of this compound

PropertyValueReference
CAS Number 1188477-81-7
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
IUPAC Name 1-(6-bromo-3-pyridinyl)-2,2,2-trifluoroethanol
Appearance Colorless to white solidInferred from typical small molecules
InChI Code 1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10,11)/h1-3,6,13H

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this alcohol involves a two-step process starting from 6-bromonicotinic acid, proceeding through a ketone intermediate. This approach provides high yields and excellent purity.

Mechanistic Rationale and Workflow

The synthesis begins with the conversion of 6-bromonicotinic acid to its corresponding trifluoromethyl ketone. This ketone is then subjected to stereoselective or non-stereoselective reduction to yield the final alcohol product. The choice of reducing agent is critical and determines the chirality of the final product if desired.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reduction A 6-Bromonicotinic Acid C 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one (Ketone Intermediate) A->C Coupling/ Activation B Trifluoromethylation Reagents (e.g., Ruppert-Prakash Reagent) B->C E This compound (Final Product) C->E Nucleophilic Attack D Reducing Agent (e.g., Sodium Borohydride) D->E

Caption: General two-step synthesis of the target alcohol.

Detailed Laboratory Protocol

Expertise & Experience: This protocol is based on standard organic chemistry transformations. The reduction of a trifluoromethyl ketone to an alcohol using sodium borohydride (NaBH₄) is a robust and high-yielding reaction. NaBH₄ is chosen for its mildness and selectivity, preventing side reactions with the bromopyridine ring.

Materials:

  • 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one[2]

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one in anhydrous methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction and minimize side products.

  • Reduction: Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Slowly quench the reaction by adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product as a white solid.

Trustworthiness: This protocol is self-validating. The purity and identity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the results should be consistent with the expected structure.

Chemical Reactivity and Synthetic Applications

The true utility of this compound lies in its capacity for derivatization. The C-Br bond is the primary site of reactivity, enabling a host of palladium-catalyzed cross-coupling reactions.

G Core 1-(6-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol Suzuki Suzuki Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Buchwald Buchwald-Hartwig Amination Core->Buchwald Stille Stille Coupling Core->Stille SuzukiReagent Arylboronic Acid Pd Catalyst, Base Suzuki->SuzukiReagent SonogashiraReagent Terminal Alkyne Pd/Cu Catalyst, Base Sonogashira->SonogashiraReagent BuchwaldReagent Amine/Amide Pd Catalyst, Base Buchwald->BuchwaldReagent StilleReagent Organostannane Pd Catalyst Stille->StilleReagent

Caption: Key cross-coupling reactions for derivatization.

These reactions provide medicinal chemists with a reliable toolkit to append a vast array of functional groups—such as aryl, heteroaryl, alkynyl, and amino moieties—at the 6-position of the pyridine ring. This systematic modification is fundamental to Structure-Activity Relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound. For example, recent drug discovery programs have utilized similar scaffolds to develop selective RAF inhibitors for oncology applications.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. The handling of this compound and its precursors should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Inhalation: Avoid breathing dust or vapors. If inhalation occurs, move to fresh air.[4][5]

  • Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for several minutes.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Authoritative Grounding: For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer.[4][5]

References

  • 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one . Applichem. [Link]

  • 2,2,2-Trifluoroethanol . Wikipedia. [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic . PubMed. [Link]

Sources

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: A Technical Guide to Commercial Availability, Sourcing, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, a critical building block for researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, its significance as a synthetic intermediate, and a thorough analysis of its commercial availability from key global suppliers. Furthermore, it offers expert insights into sourcing considerations, handling protocols, and safety requirements. An illustrative synthetic workflow is presented to contextualize its practical application in the synthesis of complex, high-value molecules, underscoring its role in modern drug discovery programs.

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound has emerged as a valuable heterocyclic intermediate. Its structure combines two highly sought-after motifs in drug design: a bromopyridine ring, which is amenable to a wide array of cross-coupling reactions, and a trifluoroethanol group. The incorporation of trifluoromethyl (-CF3) groups is a crucial strategy in modern drug design, as it can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity[1]. This unique combination makes the title compound a strategic starting material for constructing novel therapeutic agents, particularly in oncology and immunology research[2][3].

Chemical Identity and Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible research. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound
CAS Number 1188477-81-7
Molecular Formula C₇H₅BrF₃NO[4]
Molecular Weight 256.02 g/mol [4]
Structure N/A
Significance in Research and Drug Development

The strategic value of this compound lies in its dual functionality. The bromine atom on the pyridine ring serves as a versatile synthetic handle for introducing molecular complexity. It readily participates in cornerstone reactions of modern synthetic chemistry, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds, which are essential for building the core scaffolds of potential drug candidates[2].

The trifluoroethanol moiety provides a chiral center and introduces fluorine, which can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. This can lead to improved cell permeability, reduced metabolic degradation, and stronger interactions with biological targets, such as protein kinases[1][2].

Commercial Availability and Sourcing

This compound is classified as a specialty chemical and is not a commodity item. It is readily available in research quantities (milligrams to grams) from a curated list of specialized chemical suppliers.

Supplier Landscape

The compound is offered by several reputable suppliers who specialize in providing building blocks for pharmaceutical and biotechnology research. These vendors typically provide extensive quality control documentation, ensuring the material's identity and purity.

SupplierProduct Number(s)Typical PurityNotes
Sigma-Aldrich (Merck) FLUH99CA9FBD, BL3H9A8E2129Not specifiedDistributed for Fluorochem and BLD Pharmatech.
BLD Pharmatech BL3H9A8E2129≥97%A primary manufacturer offering various pack sizes.[5]
Fluorochem FLUH99CA9FBDNot specifiedA well-known supplier of fluorinated intermediates.
ChemScene LLC CIAH987F1D8995%Offers the isomeric compound 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.[4]
Sourcing Workflow for Research Professionals

Acquiring specialty chemicals requires a systematic approach to ensure quality and project timeline adherence. The causality behind this workflow is to mitigate risks associated with reagent identity, purity, and supply chain reliability.

Sourcing_Workflow cluster_Planning Phase 1: Planning & Vetting cluster_Procurement Phase 2: Procurement cluster_Verification Phase 3: Verification & Use Identify Identify Requirement CAS: 1188477-81-7 Scale: mg/g/kg Search Search Suppliers Compare Price & Lead Time Check for Purity Specs Identify->Search Define Scope Vet Vet Supplier Request Quote Inquire about stock levels Search->Vet Shortlist Purchase Place Order Provide Shipping & Billing Info Vet->Purchase Approve Track Receive Tracking Monitor Shipment Purchase->Track Confirm Receive Receive & Inspect Check for damage Match to PO Track->Receive Deliver QC Internal QC Verify structure (NMR, MS) Confirm purity (LCMS) Receive->QC Validate Store Log & Store Conditions: Inert atmosphere, 2-8°C QC->Store Accept

Caption: A logical workflow for sourcing specialty research chemicals.

Technical Profile and Safe Handling

A thorough understanding of the compound's technical profile is non-negotiable for ensuring experimental success and, more importantly, laboratory safety.

Physicochemical Data
PropertyValueSource(s)
Physical Form Solid or Oil
Storage Temperature 2-8°C, Inert atmosphere
Purity Typically ≥95-97%[4]
Safety and Handling

Based on safety data sheets for structurally related bromopyridines and trifluoroethanols, this compound should be handled with care in a well-ventilated chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere to prevent degradation.

Application in Synthesis: An Illustrative Workflow

The primary utility of this reagent is as a versatile building block. The following diagram illustrates a common and powerful synthetic transformation: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery for creating biaryl structures, which are prevalent in kinase inhibitors.

Illustrative Synthetic Pathway: Suzuki Coupling

Synthetic_Pathway Start 1-(6-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol Product 1-(6-Arylpyridin-3-yl)- 2,2,2-trifluoroethanol (Drug Scaffold) Start->Product + Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Product Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) Conditions->Product

Caption: Palladium-catalyzed Suzuki coupling using the title compound.

Experimental Protocol Considerations (Self-Validating System):

  • Inert Atmosphere: The choice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical. This prevents the oxidation and deactivation of the palladium(0) catalyst, ensuring a high-yielding and reproducible reaction.

  • Degassed Solvents: The use of degassed solvents is mandatory to remove dissolved oxygen, which can poison the catalyst. This is a self-validating step; failure to do so often results in poor or no conversion, immediately indicating a protocol failure.

  • Stoichiometry: The arylboronic acid is typically used in a slight excess (1.1-1.5 equivalents) to drive the reaction to completion, compensating for any potential homocoupling or degradation.

  • Reaction Monitoring: Progress should be monitored by a reliable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time data on the consumption of starting material and the formation of the product, allowing for an informed decision on the reaction's endpoint.

Conclusion

This compound is a high-value, strategically important building block for drug discovery and development. Its commercial availability from specialized suppliers, combined with its versatile reactivity, makes it an accessible and powerful tool for medicinal chemists. By understanding the supplier landscape, adhering to rigorous sourcing and verification protocols, and applying sound synthetic methodologies, researchers can effectively leverage this compound to construct novel molecular entities with significant therapeutic potential.

References

  • ScienceLab.com. Material Safety Data Sheet - 2,2,2- Trifluoroethanol. [Link]

  • Google Patents. Method for synthesizing 2-amino-6-bromopyridine.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Autech Industry. Ethylhexylglycerin/EHG with Cas 70445-33-9. [Link]

  • PubMed. Design and Discovery of ... a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers. [Link]

  • ResearchGate. Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. [Link]

  • Utrecht University Student Theses Repository. Green Pharmacy | Aspects of Peptide Synthesis and Peptide Therapeutics. [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

Sources

An In-depth Technical Guide to 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and strategic applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate the lipophilicity and electronic properties of a molecule. When combined with a pyridine ring, a common scaffold in numerous pharmaceuticals, it creates a versatile building block for drug discovery. This compound emerges as a molecule of significant interest, offering a unique combination of a reactive bromine handle for further chemical modification, a pyridine core for essential drug-target interactions, and a trifluoroethanol moiety to impart favorable pharmacokinetic properties.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development.

PropertyValueSource
CAS Number 1188477-81-7[1]
Molecular Formula C7H5BrF3NO[1]
Molecular Weight 256.02 g/mol [1]
IUPAC Name 1-(6-bromo-3-pyridinyl)-2,2,2-trifluoroethanol[1]
Physical Form Solid[1]
Storage Temperature 2-8°C, Inert atmosphere[1]

Synthesis of this compound

The most direct and efficient synthetic route to this compound involves the nucleophilic trifluoromethylation of the commercially available starting material, 6-bromo-3-pyridinecarboxaldehyde. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the reagent of choice for this transformation, typically activated by a catalytic amount of a nucleophilic initiator.

Reaction Pathway

Synthesis_Pathway start 6-Bromo-3-pyridinecarboxaldehyde (CAS: 149806-06-4) reagents 1. TMSCF3 (Ruppert-Prakash Reagent) 2. Nucleophilic Initiator (e.g., TBAF, K2CO3) 3. Anhydrous Solvent (e.g., THF, DMF) start->reagents Trifluoromethylation product This compound (CAS: 1188477-81-7) reagents->product caption Synthesis of the target compound.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the trifluoromethylation of aldehydes using the Ruppert-Prakash reagent.[2][3]

Materials:

  • 6-Bromo-3-pyridinecarboxaldehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-3-pyridinecarboxaldehyde (1.0 eq) and dissolve in anhydrous THF.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add trimethyl(trifluoromethyl)silane (TMSCF3, 1.2 - 1.5 eq) via syringe.

  • Initiation: Slowly add a catalytic amount of TBAF solution (0.05 - 0.1 eq) dropwise to the stirred mixture.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 0.5 to 24 hours.

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl to hydrolyze the intermediate silyl ether. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While a specific experimental spectrum for this exact molecule is not publicly available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton (CH-OH) due to coupling with the three fluorine atoms, and a broad singlet for the hydroxyl proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the carbons of the pyridine ring, a quartet for the trifluoromethyl carbon (CF3) due to carbon-fluorine coupling, and a signal for the carbon bearing the hydroxyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable building block in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors.

A Versatile Scaffold for Kinase Inhibitors

The 6-bromopyridine moiety serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize binding to the target kinase. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes.

The Role of the Trifluoroethanol Group

The trifluoroethanol group contributes significantly to the pharmacological properties of the final drug candidate. Its electron-withdrawing nature can influence the pKa of the pyridine ring, affecting its binding characteristics. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation, leading to an improved pharmacokinetic profile.

Application_Logic A This compound B 6-Bromo Handle A->B C Pyridine Core A->C D Trifluoroethanol Moiety A->D E Suzuki / Buchwald-Hartwig Coupling B->E Enables F Hydrogen Bonding C->F Provides G Metabolic Stability & Lipophilicity D->G Enhances H Diverse Kinase Inhibitors E->H F->H G->H caption Strategic utility in drug design.

Caption: The role of this compound in drug design.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[1]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its unique combination of a reactive handle, a core scaffold, and a property-enhancing moiety makes it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and applications will continue to facilitate the development of novel and improved therapeutics.

References

  • Charles River Laboratories. Drug Discovery Patents. [Link]

  • Patsnap. Preparation method of 6-bromopyridine-3-carboxaldehyde.
  • Google Patents. US20070265326A1 - Novel compounds.
  • PubMed. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its unique structure, featuring a bromine-substituted pyridine ring and a trifluoroethanol moiety, imparts specific electronic and lipophilic properties that are highly valuable in the design of novel pharmaceuticals and functional materials. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule.

This guide provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and MS—for this compound. It is designed for researchers and drug development professionals, offering not just raw data, but a detailed interpretation grounded in fundamental principles and field-proven insights. By understanding the causality behind the spectroscopic signatures, scientists can ensure structural integrity, monitor reactions, and confidently utilize this reagent in their synthetic campaigns.

Molecular Structure and Spectroscopic Overview

The logical first step in any analytical workflow is to visualize the molecule's structure and anticipate its spectroscopic features. The numbering convention used throughout this guide is presented below.

Caption: Figure 1. Molecular Structure. A proper DOT language script for the chemical structure is complex. A simplified representation is used here for illustrative purposes. For accurate chemical drawings, specialized software is recommended.

The workflow for confirming this structure involves a multi-technique approach, where each method provides a unique piece of the puzzle.

Caption: Figure 2. Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum is typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆. The presence of the chiral center at C7 makes the molecule asymmetric, but the key features remain predictable.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~8.50d1HH2H2 is ortho to the nitrogen and adjacent to the electron-withdrawing C3 substituent, causing significant deshielding. It appears as a doublet due to coupling with H4.
~7.85dd1HH4H4 is coupled to both H2 and H6 (a long-range coupling is possible but often unresolved), resulting in a doublet of doublets. Its chemical shift is downfield due to its position on the pyridine ring.
~7.60d1HH6H6 is adjacent to the bromine atom and coupled to H4, appearing as a doublet.
~5.10q1HH7 (CH)This methine proton is coupled to the three equivalent fluorine atoms on C9, resulting in a quartet. The electron-withdrawing effects of the CF₃ group and the pyridine ring shift it significantly downfield.
~3.5-4.5br s1HOHThe hydroxyl proton is typically a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. It may exchange with trace water in the solvent.

Causality in Experimental Choices:

  • Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[1]

  • Frequency (400 MHz): Higher field strengths like 400 MHz provide better signal dispersion, which is crucial for resolving the distinct protons on the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, meaning each unique carbon appears as a singlet.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~150.0C2Aromatic carbon adjacent to nitrogen, highly deshielded.
~142.0C6Carbon bearing the bromine atom. The heavy atom effect of bromine and proximity to nitrogen result in a downfield shift.
~140.0C4Aromatic CH carbon.
~128.0C3The carbon attached to the trifluoroethanol side chain.
~125.0C5Aromatic CH carbon.
~123.5 (q)C9 (CF₃)The trifluoromethyl carbon is significantly deshielded and appears as a quartet due to strong one-bond coupling with the three fluorine atoms.
~70.0 (q)C7 (CHOH)The alcohol methine carbon is coupled to the three fluorine atoms (two-bond C-F coupling), resulting in a quartet. Its shift is characteristic of a carbon bonded to an oxygen atom.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically to observe fluorine atoms. It provides definitive proof of the trifluoromethyl group.[2]

Expected ¹⁹F NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale & Expert Insights
~ -78.0d-CF₃The three fluorine atoms are chemically equivalent and couple to the single proton on C7, resulting in a doublet. The chemical shift is characteristic of a CF₃ group adjacent to a secondary alcohol.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

Expected IR Data (Thin Film or KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Expert Insights
3400-3200Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the alcohol group. This is a definitive peak for the presence of the hydroxyl functional group.[5]
3100-3000Medium-WeakAromatic C-H stretchCharacteristic stretching vibrations for protons on the pyridine ring.
1600-1450Medium-StrongC=C and C=N stretchesThese absorptions are characteristic of the pyridine aromatic system.
1250-1050StrongC-F stretchThe C-F bonds of the trifluoromethyl group produce very strong, characteristic absorptions in this region. This is a key signature for the compound.
~1100StrongC-O stretchThe stretching vibration of the alcohol C-O bond.
~850-750StrongC-H out-of-plane bendBending vibrations from the protons on the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) will influence the observed fragmentation pattern.[6]

Expected Mass Spectrometry Data (ESI+)

m/z ValueIonRationale & Expert Insights
256.0 / 258.0[M+H]⁺The molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This is a critical piece of evidence.
238.0 / 240.0[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion, a common fragmentation for alcohols. The bromine isotope pattern will be preserved.
187.0 / 189.0[M+H - CF₃OH]⁺Fragmentation involving the loss of trifluoroethanol.

Experimental Protocols

The following are generalized, yet standard, protocols for acquiring the spectroscopic data discussed.

5.1. NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and insert it into the spectrometer's autosampler or probe.

5.2. IR Sample Preparation (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Acquire a background spectrum of the clean, empty crystal.

  • Place one to two drops of the liquid sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Clean the crystal thoroughly after analysis.

5.3. Mass Spectrometry Sample Preparation (LC-MS with ESI)

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the mobile phase as the diluent.

  • Inject the working solution into the LC-MS system. A typical method would involve a short C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) flowing into the ESI source.

  • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.

Conclusion

The structural elucidation of this compound is a clear-cut process when the appropriate spectroscopic tools are used in concert. ¹⁹F NMR and the isotopic pattern in the mass spectrum provide unambiguous evidence for the trifluoromethyl and bromo-substituents, respectively. IR spectroscopy confirms the presence of the key alcohol functional group, while detailed ¹H and ¹³C NMR analyses establish the precise arrangement and connectivity of the entire molecular framework. This guide serves as a foundational reference for scientists working with this important chemical entity, ensuring data is interpreted with confidence and scientific rigor.

References

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A Comprehensive Technical Guide to the Stability and Storage of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the pharmaceutical intermediate, 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol (CAS 77145-51-8). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in synthetic processes. The guide outlines the molecule's intrinsic chemical liabilities, proposes potential degradation pathways based on its structural motifs, and provides a comprehensive, field-proven protocol for establishing a robust stability profile in line with international regulatory standards. By elucidating the causality behind experimental choices, this guide serves as a practical resource for ensuring the quality, purity, and integrity of this critical intermediate throughout its lifecycle.

Introduction: Understanding the Molecule

This compound is a specialized chemical building block characterized by three key structural features: a bromopyridine ring, a secondary alcohol, and a trifluoromethyl group. Each of these imparts specific chemical properties that dictate its stability and handling requirements.

  • The Bromopyridine Moiety: The pyridine ring is a basic heterocycle, while the bromine atom introduces a potential site for nucleophilic substitution or dehalogenation, particularly under photolytic stress.[1][2]

  • The 2,2,2-Trifluoroethanol Group: The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl proton compared to a non-fluorinated alcohol, influencing its reactivity.[3] However, the C-F bonds themselves are exceptionally stable. The secondary alcohol is a potential site for oxidation.

  • Molecular Synergy: The interplay between these groups defines the molecule's overall stability profile. For instance, the electron-deficient nature of the pyridine ring can influence the reactivity of the benzylic-like alcohol.

This guide will systematically address these features to build a comprehensive stability and storage strategy.

Predicted Degradation Pathways

While specific degradation data for this exact molecule is not extensively published, we can infer the most probable degradation pathways based on first principles and data from analogous structures. A well-designed stability program must investigate these potential failure modes.

Hydrolytic Degradation

Hydrolysis is a key consideration for any compound, particularly one with ester-like features or susceptible bonds.[4] For this compound, direct hydrolysis of the C-Br or C-C bonds is unlikely under typical storage conditions. However, pH extremes can catalyze other reactions. In highly acidic or basic conditions, side reactions involving the pyridine nitrogen or the alcohol could be initiated, though significant degradation via this pathway is predicted to be slow.

Oxidative Degradation

The secondary alcohol is the primary site susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ion contaminants could lead to the formation of the corresponding ketone, 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one. This represents a critical impurity that must be monitored.

Photodegradation

Aromatic halides, including brominated pyridines, are known to be susceptible to photodegradation.[5][6] The primary mechanism involves the homolytic cleavage of the Carbon-Bromine bond upon absorption of UV light, generating radical species. This can initiate a cascade of secondary reactions, leading to debromination (formation of 1-(pyridin-3-yl)-2,2,2-trifluoroethanol) or other complex impurities. Therefore, protection from light is a critical handling parameter.

Recommended Storage and Handling

Based on the predicted instabilities, the following storage and handling protocols are recommended to preserve the integrity of the compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Cool conditions slow the rate of potential oxidative and hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidation of the secondary alcohol.[7]
Light Store in amber, light-proof containers.Prevents photolytic cleavage of the C-Br bond.[5]
Container Use tightly sealed containers made of inert materials (e.g., borosilicate glass).Prevents ingress of moisture and oxygen and avoids reaction with container materials.[8]
Handling Handle in a well-ventilated area, preferably a fume hood. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]Pyridine derivatives can be hazardous, and proper PPE is essential to prevent skin contact or inhalation.[9][10]

A Framework for Comprehensive Stability Testing

To empirically determine the shelf-life and confirm the predicted degradation pathways, a formal stability study is required. The following protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2), which provides a framework for stability testing of new drug substances.[11][12]

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study.[7] A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is typically the method of choice.

Method Development Objective: To develop a single chromatographic method that can separate the parent compound, this compound, from all potential degradation products generated during forced degradation studies.

Workflow for Method Development & Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Initial Method Scouting (Column, Mobile Phase, Gradient) B Forced Degradation Study (See Protocol 4.2) A->B C Analyze Stressed Samples B->C D Method Optimization (Achieve Resolution > 2 for all peaks) C->D E Specificity D->E Validated Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I G A Select ≥ 3 Primary Batches of Material B Package in Proposed Container Closure System A->B C Place on Stability at Long-Term and Accelerated Conditions B->C D Pull Samples at Defined Timepoints (e.g., 0, 3, 6, 9, 12, 18, 24 mos) C->D E Analyze Samples using Validated Stability-Indicating Method D->E F Evaluate Data Trends (Assay, Impurities, Appearance) E->F G Establish Re-Test Period F->G

Caption: Protocol for establishing a re-test period.

Recommended Stability Conditions (ICH Q1A)

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (for initial submission)Every 3 months for the first year, every 6 months for the second year, and annually thereafter. [12]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsMinimum of three time points, including initial and final (e.g., 0, 3, and 6 months). [12]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH12 MonthsRequired if a significant change occurs during the accelerated study. [12]

A "significant change" is typically defined as a failure to meet the established specification for the material.

Conclusion

The stability of this compound is governed by its susceptibility to oxidation at the secondary alcohol and photodegradation via cleavage of the carbon-bromine bond. Adherence to recommended storage conditions—specifically, protection from light, oxygen, and elevated temperatures—is paramount to maintaining its quality and purity. This guide provides a robust framework, grounded in ICH principles, for scientifically evaluating and ensuring the long-term stability of this important pharmaceutical intermediate. The implementation of these protocols will enable researchers and developers to confidently use this material, ensuring the integrity of their synthetic processes and the quality of the final drug substance.

References

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

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  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

  • PubChem. (n.d.). 2-(6-Bromo-3-pyridinyl)-1,2,2-trifluoroethanol. [Link]

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Novel Pyridinyl Compounds Using 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. We delve into the mechanistic rationale behind component selection and offer two robust, field-proven protocols designed for both general applicability and high-performance applications. Optimization strategies and troubleshooting for common challenges are also discussed to ensure reliable and high-yield synthesis of novel biaryl and heteroaryl-aryl structures critical to modern chemical research.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3] Its impact was recognized with the 2010 Nobel Prize in Chemistry, a testament to its transformative role in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[1][3] The reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide.[3][4]

This methodology is particularly vital in drug discovery, where the construction of biaryl and heteroaryl-aryl scaffolds is a common strategy for developing novel therapeutic agents.[5] The substrate of focus, This compound , represents a valuable building block. It combines an electron-deficient bromopyridine core, which is highly amenable to palladium catalysis, with a trifluoroethanol moiety that can significantly influence the final molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1]

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6]

The three primary steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound substrate. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the pyridine ring.[6][7]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid to the Pd(II) complex. This process is critically dependent on activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[3][8][9]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple to form the desired product with a new C-C bond. This final step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8][10]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) (Palladacycle) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar_Ar_prime Ar-Ar' (Product) RedElim->Ar_Ar_prime ArBr Ar-Br (Substrate) ArBr->OxAdd Ar_prime_B Ar'-B(OH)₂ (Boronic Acid) + Base Ar_prime_B->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Deep Dive: Rationale for Reagent and Condition Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of each component.

  • The Substrate: this compound The electron-deficient nature of the pyridine ring activates the C-Br bond, making it an excellent substrate for the initial oxidative addition step.[1][7] However, a key consideration for pyridine-containing substrates is the potential for the lone pair on the nitrogen atom to coordinate with the palladium center, which can sometimes inhibit catalysis.[11] This challenge is overcome by selecting appropriate ligands that shield the metal center or promote the desired catalytic steps more effectively.

  • The Organoboron Partner: Boronic Acids vs. Esters Boronic acids (R-B(OH)₂) are the most common coupling partners due to their commercial availability and high reactivity.[1][12] However, they can be susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved, especially with heteroaryl boronic acids.[1][11] Boronic esters, such as pinacol esters (R-B(pin)), offer greater stability and are less prone to this side reaction, making them a superior choice for challenging or sensitive substrates.[1][13]

  • The Palladium Catalyst and Ligand: The Heart of the Reaction While simple catalysts like Pd(PPh₃)₄ can be effective, modern Suzuki-Miyaura couplings, especially those involving heteroaryl halides, benefit immensely from the use of bulky, electron-rich phosphine ligands.[2][14] These ligands accelerate both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and broader substrate scope.[15][16] The Buchwald biaryl phosphine ligands , such as SPhos and XPhos , are exceptionally effective for this class of transformation.[15][17][18] They create a sterically demanding and electronically rich environment around the palladium center, which is ideal for coupling challenging substrates like our bromopyridine derivative.[16][19] Using advanced, air-stable pre-catalysts (e.g., SPhos-Pd-G2 or XPhos-Pd-G3) simplifies reaction setup and improves reproducibility.

  • The Base: The Activator The base plays a non-negotiable role in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[3][9][20] Common choices are inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[8][19] K₃PO₄ is a slightly stronger base and is often effective in cases where K₂CO₃ is sluggish. Cesium carbonate (Cs₂CO₃) is even stronger and can be used for particularly difficult couplings.

  • The Solvent System: Creating the Right Environment A mixture of an organic solvent and water is typical.[1][21] The organic solvent (e.g., 1,4-dioxane, THF, Toluene, 2-MeTHF) solubilizes the organic substrate and the palladium complex. Water is required to dissolve the inorganic base and facilitate the key transmetalation step.[8] Crucially, the solvent mixture must be rigorously degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and reaction failure.[1]

Experimental Protocols & Workflow

The following protocols are designed to be robust starting points. All manipulations should be performed using standard inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line) to exclude oxygen.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) Reagents 2. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst) Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Reaction 4. Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: A standard workflow for Suzuki-Miyaura coupling experiments.

Protocol A: General Purpose Method using Pd(PPh₃)₄

This protocol uses a classic, widely available catalyst and is suitable for a broad range of aryl and heteroaryl boronic acids.

ReagentMolar Eq.MolMass/VolNotes
This compound1.00.5 mmol135 mgLimiting Reagent
Arylboronic Acid1.20.6 mmolVaries
Pd(PPh₃)₄0.050.025 mmol29 mgCatalyst
K₂CO₃2.01.0 mmol138 mgBase
1,4-Dioxane--4.0 mLDegassed
Water--1.0 mLDegassed

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (135 mg), the arylboronic acid (1.2 eq), potassium carbonate (138 mg), and Pd(PPh₃)₄ (29 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[17]

Protocol B: High-Performance Method using a Buchwald Pre-catalyst

This protocol utilizes a modern, highly active palladacycle pre-catalyst, often allowing for lower catalyst loadings, shorter reaction times, and milder temperatures.

ReagentMolar Eq.MolMass/VolNotes
This compound1.00.5 mmol135 mgLimiting Reagent
Arylboronic Acid or Pinacol Ester1.30.65 mmolVaries
SPhos-Pd-G20.020.01 mmol7.2 mgPre-catalyst
K₃PO₄2.51.25 mmol265 mgBase
Toluene / H₂O (10:1)--5.5 mLDegassed

Step-by-Step Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add this compound (135 mg), the boronic acid/ester (1.3 eq), potassium phosphate (265 mg), and SPhos-Pd-G2 (7.2 mg) to a reaction vial with a stir bar.

  • Inert Atmosphere: Seal the vial. If not in a glovebox, purge with argon.

  • Solvent Addition: Add the degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the vial in a preheated block at 80 °C and stir vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often significantly faster than those using older catalyst systems.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a small plug of celite to remove palladium black. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution(s)
Low or No Conversion Insufficient catalyst activity; Low temperature; Ineffective base.1. Switch to a more active ligand system (e.g., from Protocol A to B).[19]2. Increase temperature in 10 °C increments.3. Change base from K₂CO₃ to K₃PO₄ or Cs₂CO₃.
Protodeboronation of Boronic Acid Excess water; High temperature; Base sensitivity.1. Use a boronic pinacol ester instead of the acid.2. Minimize the amount of water or use anhydrous conditions with a base like K₃PO₄.[19]3. Try a milder base like KF.[9]
Dehalogenation of Substrate Impurities in reagents/solvents; Catalyst degradation.1. Ensure rigorous degassing of all solvents.2. Use high-purity reagents.3. This side reaction is sometimes promoted by certain solvents like alcohols; stick to ethereal or aromatic solvents.[1]
Homocoupling of Boronic Acid Presence of oxygen in the reaction.1. This is a strong indicator of inadequate inert atmosphere technique. Re-check the degassing procedure and ensure all seals are airtight.[1]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the derivatization of this compound. By selecting a modern, robust catalyst system, such as those based on Buchwald biaryl phosphine ligands, researchers can reliably access a diverse array of novel chemical entities. The protocols and troubleshooting guide presented here offer a solid foundation for achieving high-yield, reproducible results, thereby accelerating discovery programs in medicinal chemistry and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • De Filippis, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Sharma, A., & Kumar, V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ResearchGate. (2012). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Merck Millipore. Buchwald Phosphine Ligands. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. (2019). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

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Application Note & Protocol: A Scientist's Guide to the Buchwald-Hartwig Amination of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol, a substrate of significant interest in medicinal chemistry due to the prevalence of the pyridyl-amine scaffold in pharmaceutical agents. We will delve into a detailed experimental protocol, the underlying mechanistic principles that govern the reaction, and practical insights for troubleshooting and optimization. This guide is designed to equip researchers with the knowledge to successfully implement and adapt this powerful transformation in their own laboratories.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The synthesis of arylamines is a fundamental pursuit in organic chemistry, particularly within the realm of drug discovery and materials science.[4] Traditional methods for forging C-N bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild and general palladium-catalyzed method for coupling amines with aryl halides.[1]

Our focus here is on the amination of this compound. The trifluoroethanol moiety can be a valuable pharmacophore, and the bromopyridine core presents a common challenge in cross-coupling reactions due to the potential for catalyst inhibition by the pyridine nitrogen. This guide will address these specific challenges and provide a robust protocol for the successful synthesis of the corresponding arylamine derivatives.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle

A solid grasp of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[5][6]

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (Ar)(Pd)(Br)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine Coordination) Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Complex Pd(II)-Amine Complex [(Ar)(Pd)(NHR'R'')L2]+Br- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Pd(II)-Amido Complex (Ar)(Pd)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate.[6][7] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The crucial C-N bond is forged in the final reductive elimination step, which releases the desired arylamine product and regenerates the active Pd(0) catalyst.[5]

Experimental Protocol: Amination of this compound

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

3.1. Materials and Equipment

  • Substrate: this compound[8]

  • Amine: Your desired primary or secondary amine (e.g., morpholine, aniline, etc.)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed palladacycle like G3 or G4 XPhos Palladacycle.

  • Ligand: A suitable biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[4] The choice of ligand is critical and often substrate-dependent.

  • Base: Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous toluene or dioxane.

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas (argon or nitrogen) supply, heating mantle or oil bath, magnetic stirrer, and standard laboratory glassware for workup and purification.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., 1-2 mol% Pd) and the phosphine ligand (e.g., 2-4 mol%) to a Schlenk flask or reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the aryl bromide).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water or saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Pre-catalyst & Ligand B Add Aryl Bromide, Amine, & Base A->B C Add Anhydrous Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry, Concentrate, & Purify G->H

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Key Considerations and Rationale for Experimental Choices

ParameterChoice & Rationale
Palladium Source Pd₂(dba)₃ is a common and effective Pd(0) source. Pre-formed palladacycles offer improved air stability and catalytic activity.[6]
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting both the oxidative addition and reductive elimination steps.[1][4] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results.
Base A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine in the catalytic cycle.[7][9] The choice of base can also influence the reaction rate and selectivity.[10][11]
Solvent Anhydrous, non-polar aprotic solvents like toluene and dioxane are generally preferred.[12][13][14][15][16] The solvent can affect catalyst stability and solubility of the reagents.
Temperature The reaction is typically heated to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Inert Atmosphere The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, so maintaining an inert atmosphere is critical for reproducible results.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Poor quality solvent- Use a fresh palladium source and ligand- Ensure the base is fresh and handled under inert conditions- Use freshly distilled or anhydrous solvent
Hydrodehalogenation - Competitive side reaction- Screen different ligands; some, like BrettPhos, are designed to minimize β-hydride elimination.- Titrate the amount of base; avoid a large excess.- Consider running the reaction at a lower temperature for a longer duration.
Di-amination (if applicable) - Overly reactive conditions- Use a 1:1 stoichiometry of aryl halide to amine.- Lower the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable pharmaceutical building blocks. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful implementation of this important transformation.

References

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  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

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  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

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  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC - NIH. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

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Application Notes and Protocols for the Strategic Use of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1][2] The development of small molecule kinase inhibitors has thus become a central focus of modern drug discovery.[3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the versatile building block, 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol , in the rational design and synthesis of novel kinase inhibitors. We will explore its unique chemical attributes, provide detailed, field-proven protocols for its incorporation into complex scaffolds, and discuss the strategic rationale for its use in targeting key signaling pathways.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[4] Fluorine and fluoroalkyl groups, particularly the trifluoromethyl moiety, can significantly improve metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electronic characteristics.[5] The building block, this compound, offers a unique combination of features:

  • A 6-Bromopyridine Core: This heterocyclic system is a common scaffold in kinase inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through robust palladium-catalyzed cross-coupling reactions.[1][6]

  • A Trifluoroethanol Moiety: This group provides several potential advantages. The trifluoromethyl group enhances metabolic stability. The adjacent hydroxyl group can act as a critical hydrogen bond donor or acceptor, forming key interactions within the ATP-binding pocket of a target kinase.[7] This combination offers a distinct advantage over a simple trifluoromethyl substituent.

This guide will demonstrate how these features can be strategically exploited to generate libraries of potent and selective kinase inhibitors.

Physicochemical Properties and Handling

A summary of the key properties of the title compound is presented below.

PropertyValue
CAS Number 1188477-81-7[8]
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol [8]
Appearance Off-white to yellow solid
Storage Store at 2-8°C, protect from light and moisture.

Core Synthetic Methodologies: Building the Kinase Inhibitor Scaffold

The primary utility of this compound lies in the synthetic versatility of the C-Br bond on the pyridine ring. Palladium-catalyzed cross-coupling reactions are the methods of choice for creating C-C and C-N bonds at this position, allowing for the modular assembly of kinase inhibitor candidates.[9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for coupling the 6-bromopyridine core with a wide array of aryl or heteroaryl boronic acids or esters.[6] This reaction is fundamental for constructing bi-aryl scaffolds common in Type I and Type II kinase inhibitors.[2]

Suzuki_Workflow

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of various boronic acids with the building block.[6][11]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of the 6-bromopyridine with a diverse range of primary or secondary amines.[12] This is crucial for synthesizing inhibitors where an amino-heterocycle serves as a key pharmacophore for hinge-binding interactions.[6]

Buchwald_Workflow

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes modern, air-stable pre-catalysts for improved reliability and ease of use.[13][14]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.0 eq.), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), and the corresponding phosphine ligand (e.g., RuPhos, 1.5-4.5 mol%) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat the mixture to 80-120°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Application Example: Synthesis of a Hypothetical p38α MAPK Inhibitor

To illustrate the utility of this building block, we present a hypothetical synthesis of a p38α Mitogen-Activated Protein (MAP) Kinase inhibitor, designated p38i-TFMP . Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and cancer, making it a well-validated drug target.[15][16] Many potent p38 inhibitors feature a central pyridinyl scaffold.[4]

Design Rationale

The design of p38i-TFMP incorporates key structural motifs known to confer p38α inhibitory activity:

  • Hinge-Binding Amine: A substituted aniline, installed via Buchwald-Hartwig amination, is designed to form critical hydrogen bonds with the kinase hinge region.

  • Gatekeeper Pocket Moiety: The trifluoroethanol group is positioned to potentially interact with residues near the gatekeeper residue, offering enhanced selectivity and potency.

  • Solvent-Front Moiety: A second modification, via Suzuki coupling, can be used to introduce groups that extend towards the solvent-exposed region, allowing for modulation of pharmacokinetic properties.[8]

Representative Signaling Pathway

p38_MAPK_Pathway

Structure-Activity Relationship (SAR) Insights

The following table presents hypothetical SAR data for a series of analogs based on the p38i-TFMP scaffold. This illustrates how systematic modification at the 6-position can be used to optimize activity.

CompoundR Group (at 6-position)p38α IC₅₀ (nM)Rationale for Change
p38i-TFMP-1 4-Fluorophenyl50Initial hit from Suzuki coupling.
p38i-TFMP-2 4-Morpholinophenyl15Addition of a soluble group to improve PK properties.
p38i-TFMP-3 4-(Methylsulfonamido)phenyl8Introduces H-bond donor/acceptor to engage with solvent front.
p38i-TFMP-4 2-Aminopyrimidin-5-yl25Explores alternative hinge-binding interactions.
p38i-TFMP-5 Indazol-5-yl12Rigidified analog to reduce conformational flexibility.

Data are for illustrative purposes only.

Conclusion

This compound is a high-value, strategic building block for the synthesis of novel kinase inhibitors. Its pre-installed trifluoroethanol moiety offers potential advantages in metabolic stability and target engagement, while the versatile 6-bromo position provides a reliable anchor point for diversification using robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this unique scaffold in their drug discovery programs, accelerating the development of next-generation targeted therapies.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.
  • Regan, J., et al. (2002). Pyridinylimidazole-based p38 alpha MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors. BenchChem Scientific Resources.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem Scientific Resources.
  • European Patent Office. (2015). TANK-BINDING KINASE INHIBITOR COMPOUNDS - EP 3152210 B1.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Johnson, J. L., et al. (2011). Discovery of a novel series of selective and potent JAK3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 410-414.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Protein Science, 11(12), 2941-2952.
  • Gillespie, J. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(17), 3887-3890.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
  • Begum, J., et al. (2023). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 127(3), 672-680.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14793-14829.
  • European Patent Office. (2015). TANK-BINDING KINASE INHIBITOR COMPOUNDS - EP 3152210 B1. Available at: [Link]

  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Gillespie, J. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Bhullar, K. S., et al. (2018). Kinase inhibitors: a new tool in cancer therapeutics. Current Oncology, 25(2), 1385.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors.
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Application Notes and Protocols for the Sonogashira Coupling of Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl-Alkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has profound implications in medicinal chemistry and materials science.[3][4] The incorporation of a pyridyl-alkynyl motif is a particularly valuable strategy in drug development, as the pyridine ring is a prevalent scaffold in numerous pharmaceuticals, and the rigid alkyne linker can serve as a crucial element for orienting functional groups for optimal target engagement.

However, the coupling of bromopyridines presents unique challenges compared to their more reactive iodo-counterparts or simple aryl bromides. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst can lead to sluggish reactions, low yields, and catalyst deactivation.[5][6] This guide provides a comprehensive overview of the experimental setup for the Sonogashira coupling of bromopyridine substrates, offering field-proven insights, detailed protocols, and troubleshooting strategies to empower researchers to successfully synthesize these valuable compounds.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] While the precise mechanism continues to be an area of active research, the generally accepted pathway provides a robust framework for experimental design.[8][9]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the bromopyridine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl bromides.[2][10]

  • Transmetalation: The pyridyl group is then transferred to a copper acetylide species (generated in the copper cycle), forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to yield the desired pyridyl-alkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

The Copper Cycle:

  • Deprotonation: The amine base deprotonates the terminal alkyne, making it more nucleophilic.

  • Copper Acetylide Formation: The resulting acetylide anion reacts with the copper(I) salt (typically CuI) to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[1][12]

The synergy between these two cycles allows the reaction to proceed under relatively mild conditions.[13]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_oxidative Br-Pd(II)L₂-Py pd0->pd_oxidative Oxidative Addition (Py-Br) pd_transmetal Py-Pd(II)L₂-C≡CR pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Py-C≡CR pd_transmetal->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base, CuI cu_acetylide->pd_oxidative Enters for Transmetalation

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Sonogashira coupling of a generic bromopyridine with a terminal alkyne. Optimization of specific parameters may be necessary depending on the electronic and steric properties of the substrates.

Materials and Reagents:

  • Bromopyridine substrate (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1–5 mol%)

  • Copper(I) iodide (CuI, 2–10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, anhydrous, 2–3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware, syringes, and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), palladium catalyst, and copper(I) iodide.[14]

  • Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir the mixture at room temperature for 10-15 minutes.[11]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe. A slight excess of the alkyne is often beneficial to drive the reaction to completion.[5]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 60–100 °C for bromopyridines).[15] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[11]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridyl-alkyne.

Experimental_Workflow start Start: Assemble Reagents setup 1. Add Solids to Schlenk Flask (Bromopyridine, Pd Catalyst, CuI) start->setup inert 2. Evacuate and Backfill with Inert Gas (3x) setup->inert add_liquids 3. Add Anhydrous, Degassed Solvent and Base inert->add_liquids add_alkyne 4. Add Terminal Alkyne Dropwise add_liquids->add_alkyne react 5. Heat and Monitor Reaction (TLC or LC-MS) add_alkyne->react workup 6. Quench, Extract, and Dry react->workup purify 7. Purify by Column Chromatography workup->purify end_node End: Isolated Product purify->end_node

Sources

Application Notes and Protocols for 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Building Block for Next-Generation Agrochemicals

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a specialized trifunctional heterocyclic compound poised for significant impact in the field of agrochemical research and development. Its molecular architecture, featuring a bromo-substituted pyridine ring and a trifluoroethanol moiety, offers a unique convergence of reactive sites and beneficial physicochemical properties. The strategic incorporation of this building block into novel molecular scaffolds can lead to the discovery of potent insecticides, fungicides, and herbicides.

The presence of the trifluoromethyl group is a well-established strategy in modern agrochemical design, often enhancing the metabolic stability, binding affinity, and overall biological efficacy of the final product.[1] The trifluoroethanol group, in particular, can introduce unique hydrogen bonding capabilities and influence the compound's solubility and transport properties within the target organism.[2][3] The bromopyridine core provides a versatile handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize biological activity.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthetic utility of this compound. The protocols and strategies outlined herein are based on established chemical principles and reactions of analogous pyridine derivatives, offering a robust framework for the rational design and synthesis of novel crop protection agents.

Key Reactive Sites and Synthetic Strategies

The synthetic versatility of this compound is centered around two primary reactive sites: the bromo substituent on the pyridine ring and the hydroxyl group of the trifluoroethanol side chain.

Logical Flow of Synthetic Utility

G A This compound (Starting Material) B Bromo Group at C6 (Aryl Bromide) A->B C Hydroxyl Group (-OH) A->C D Transition Metal-Catalyzed Cross-Coupling Reactions B->D Amenable to E Esterification & Etherification Reactions C->E Reactive towards F Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille Couplings D->F e.g. H Formation of Esters and Ethers E->H Leads to G Introduction of Aryl, Alkynyl, Amino, and Alkyl Groups F->G Leads to I Diverse Library of Novel Agrochemical Candidates G->I H->I

Caption: Synthetic pathways originating from this compound.

Application in the Synthesis of Insecticidal Compounds

The 6-chloropyridin-3-yl methyl moiety is a key component in several modern insecticides. By analogy, the 6-bromopyridin-3-yl core of our subject molecule can be elaborated to generate novel insecticidal candidates. For instance, derivatization at the 6-position can lead to compounds with potential activity against a range of pests.[4][5]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridine Derivatives

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating more complex molecules with potentially enhanced insecticidal properties.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling reactant1 This compound product 1-(6-Arylpyridin-3-yl)-2,2,2-trifluoroethanol reactant1->product + Reactant 2 reactant2 Arylboronic Acid catalyst Pd Catalyst Base

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterValue/ConditionRationale
Catalyst Pd(dppf)Cl₂Robust and efficient for a wide range of arylboronic acids.
Base K₂CO₃A moderately strong base, effective for this transformation.
Solvent Dioxane/Water (4:1)Promotes dissolution of both organic and inorganic reagents.
Temperature 90 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Application in the Synthesis of Fungicidal and Herbicidal Compounds

The trifluoroethanol moiety can be derivatized to introduce pharmacophores relevant to fungicidal or herbicidal activity. Esterification of the hydroxyl group is a common strategy to modify the compound's properties and biological activity.[6]

Protocol 2: Esterification of the Trifluoroethanol Moiety

This protocol describes the esterification of the hydroxyl group of this compound with a carboxylic acid, a key step in creating potential fungicides or herbicides.

Reaction Workflow:

G start Start: This compound + Carboxylic Acid step1 Dissolve in Dichloromethane (DCM) start->step1 step2 Add Coupling Agent (e.g., DCC/DMAP) step1->step2 step3 Stir at Room Temperature (4-6 hours) step2->step3 step4 Monitor by TLC step3->step4 step5 Filter to remove urea byproduct step4->step5 Reaction Complete step6 Aqueous Work-up step5->step6 step7 Purify by Column Chromatography step6->step7 end End: Purified Ester Product step7->end

Caption: Workflow for the esterification of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the selected carboxylic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the ester product using TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate. Wash the filter cake with a small amount of DCM.

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

ParameterValue/ConditionRationale
Coupling Agent DCC/DMAPA widely used and effective system for ester formation from alcohols and carboxylic acids.
Solvent Dichloromethane (DCM)Anhydrous DCM is an excellent solvent for this reaction, being relatively non-polar and inert.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process monitoring and characterization of the final products.

  • In-Process Monitoring: The use of TLC or LC-MS at regular intervals allows for the real-time assessment of reaction progress, ensuring the starting material is consumed and the desired product is formed.

  • Product Characterization: The structure and purity of the synthesized compounds should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This ensures the identity of the final molecule and provides confidence in subsequent biological testing. For example, in the synthesis of novel anthranilic diamide insecticides, HRMS is crucial for confirming the elemental composition of the target compounds.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactive sites at the pyridine C6 position and the trifluoroethanol side chain allow for a diverse range of chemical transformations. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this intermediate in the discovery and development of next-generation crop protection agents.

References

  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (URL not available)
  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (URL: )
  • Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Agrochemical Synthesis - Benchchem. (URL: )
  • WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application - Google P
  • Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications - ResearchG
  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed. (URL: )
  • Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC - NIH. (URL: )
  • 2,2,2-Trifluoroethanol - Wikipedia. (URL: )
  • US9328068B2 - N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)
  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - ResearchG
  • Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed. (URL: )
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI. (URL: )

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, present both challenges and opportunities for synthetic chemists.[3][4] This guide provides a detailed exploration of the principal strategies for the functionalization of the pyridine ring. We will delve into the mechanistic underpinnings of electrophilic and nucleophilic substitutions, the regiochemical precision of organometallic methods, the versatility of transition metal-catalyzed cross-couplings, and the atom-economical elegance of direct C-H functionalization. Each section combines theoretical principles with field-proven, step-by-step protocols to empower researchers in drug development and chemical synthesis to navigate the rich reactivity of this essential heterocycle.

The Electronic Landscape of Pyridine: A Tale of Reactivity

The reactivity of the pyridine ring is fundamentally governed by the nitrogen heteroatom. Its high electronegativity withdraws electron density from the ring, making it π-deficient compared to benzene. This has three major consequences:

  • Reduced Reactivity towards Electrophiles: The ring is significantly deactivated towards electrophilic aromatic substitution (EAS). Furthermore, the nitrogen's basic lone pair readily coordinates to protons or Lewis acids, common conditions for EAS, which further deactivates the ring.[5][6]

  • Enhanced Reactivity towards Nucleophiles: The electron-poor nature of the carbons, particularly at the C-2 (α) and C-4 (γ) positions, makes the ring susceptible to nucleophilic attack.[7]

  • Acidity of Ring Protons: The ring protons are more acidic than those of benzene, facilitating their removal with strong bases, a key principle in metalation strategies.

This electronic profile dictates the choice of synthetic strategy for achieving a desired substitution pattern.

Electrophilic Aromatic Substitution (EAS): A Challenging but Feasible Route

Direct electrophilic substitution on pyridine is notoriously difficult and requires forcing conditions.[8][9] When the reaction does proceed, it selectively occurs at the C-3 (β) position.

The Causality of C-3 Selectivity

Attack at the C-3 position is favored because the resulting cationic intermediate (σ-complex) is more stable. For attack at C-2 or C-4, one of the resonance structures places the positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. Attack at C-3 avoids this destabilizing arrangement.[9][10]

EAS_Selectivity cluster_0 Attack at C-2 (ortho) cluster_1 Attack at C-3 (meta) cluster_2 Attack at C-4 (para) C2_1 Intermediate for C-2 attack (unfavorable resonance form) C3_1 Intermediate for C-3 attack (more stable) C4_1 Intermediate for C-4 attack (unfavorable resonance form)

Figure 1: Rationale for C-3 selectivity in EAS of pyridine.

The Pyridine N-Oxide Strategy

A highly effective method to overcome the inherent lack of reactivity is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C-4 position. Subsequent reduction of the N-oxide restores the pyridine ring.[5]

Protocol 2.1: Nitration of Pyridine (Forced Conditions)
  • Warning: This reaction uses fuming sulfuric acid and nitric acid, which are extremely corrosive. Perform in a certified fume hood with appropriate personal protective equipment (PPE).

  • To a flask containing pyridine, add fuming sulfuric acid (oleum) and potassium nitrate.

  • Heat the mixture to a high temperature (e.g., 300 °C) for 24 hours.

  • Cool the reaction mixture carefully and pour it onto ice.

  • Neutralize with a base, such as sodium carbonate, until the solution is basic.

  • Extract the product, 3-nitropyridine, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency

SNAr is a powerful method for functionalizing pyridines, especially those bearing a good leaving group (e.g., a halide) at the C-2 or C-4 position.[11][12][13]

The Causality of C-2/C-4 Selectivity

Nucleophilic attack at the C-2 or C-4 position generates a high-energy anionic intermediate (Meisenheimer-like complex) whose negative charge is delocalized onto the electronegative nitrogen atom in one of the resonance forms.[11][12] This provides significant stabilization that is not possible for attack at the C-3 position.[11][12] This stabilization of the intermediate is the key factor dictating the regioselectivity.[11]

SNAr_Selectivity cluster_C2 Attack at C-2 cluster_C3 Attack at C-3 start Pyridyl-LG + Nu⁻ C2_intermediate Meisenheimer Intermediate Negative charge on N (stabilized) start->C2_intermediate Favored C3_intermediate Meisenheimer Intermediate No charge on N (less stable) start->C3_intermediate Disfavored C2_product C-2 Substituted Product C2_intermediate->C2_product Loss of LG⁻ C3_product C-3 Product (Disfavored) C3_intermediate->C3_product Loss of LG⁻

Figure 2: Stabilization of intermediates in SNAr of pyridine.

The Chichibabin Reaction

A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine.[7] In this case, the leaving group is formally a hydride ion, which is expelled as hydrogen gas upon workup.

Protocol 3.1: General SNAr with a Halopyridine
  • Dissolve the 2- or 4-halopyridine in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Add the nucleophile (e.g., sodium methoxide, potassium cyanide) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove the solvent and excess reagents.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

Directed ortho-Metalation (DoM): The Power of Regiocontrol

DoM is a robust and widely used strategy that enables the precise functionalization of the pyridine ring ortho to a pre-installed directing metalation group (DMG).[1] This method overcomes the inherent electronic biases of the ring.

Principle of the Method

DoM is a two-step process:[1]

  • Coordination and Deprotonation: A strong base, typically an organolithium reagent like n-BuLi or a lithium amide like LDA, coordinates to the DMG. This brings the base into proximity with the ortho-proton, facilitating its abstraction to form a stable ortho-lithiated intermediate.[1][14]

  • Electrophilic Quench: The potent nucleophilic organolithium species reacts with a wide range of electrophiles to introduce a new substituent at the targeted position.[1]

DoM_Workflow Start Pyridine with DMG Coordination Coordination of Base to DMG Start->Coordination Base Strong Base (e.g., n-BuLi, LDA) Base->Coordination Deprotonation ortho-Deprotonation Coordination->Deprotonation Intermediate Stable ortho-Lithiated Intermediate Deprotonation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product ortho-Functionalized Pyridine Quench->Product

Figure 3: Workflow for Directed ortho-Metalation (DoM).

Table 1: Common Directing Metalation Groups (DMGs) for Pyridine
Directing GroupPosition on PyridineCommon Base
-CONEt₂C-2, C-3, C-4s-BuLi, LDA
-OMeC-2, C-3, C-4n-BuLi
-ClC-2, C-3LDA, LTMP
-FC-2, C-3LDA, LTMP
-OCONEt₂C-2, C-3, C-4s-BuLi/TMEDA
Protocol 4.1: DoM of 3-Methoxypyridine
  • Setup: To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add n-butyllithium (n-BuLi) to the cold THF.

  • Substrate Addition: Add a solution of 3-methoxypyridine in anhydrous THF dropwise to the n-BuLi solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add the chosen electrophile (e.g., benzaldehyde) dropwise to the reaction mixture. Maintain the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-3-methoxypyridine.

Transition Metal-Catalyzed Cross-Coupling: A Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for creating C-C bonds, particularly for biaryl structures, by coupling a pyridine halide or triflate with a boronic acid or ester.[15]

Reactivity of Halides: The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[15] The reactivity follows the trend I > Br > OTf >> Cl. While bromopyridines are generally more reactive, advancements in catalyst technology, particularly using bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have made the coupling of more economical chloropyridines highly efficient.[15]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regenerated Product R¹-R² RedElim->Product

Figure 4: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 5.1: General Suzuki-Miyaura Coupling[15]
  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere, add the halopyridine, the arylboronic acid (typically 1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Add the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Add a degassed solvent (e.g., dioxane, toluene, DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is one of the most powerful methods for forming C-N bonds, coupling amines with aryl halides.[16] It is invaluable in medicinal chemistry for synthesizing aminopyridines. A practical challenge arises with volatile amines (e.g., methylamine, dimethylamine), which can be overcome by conducting the reaction in a sealed tube to prevent their escape.[17][18]

Protocol 5.2: Buchwald-Hartwig Amination with a Volatile Amine[17][18]
  • To a pressure-rated sealed tube, add the 2-bromopyridine, palladium(II) acetate (Pd(OAc)₂, ~5 mol%), a suitable phosphine ligand (e.g., dppp, ~10 mol%), and sodium tert-butoxide (NaOt-Bu, ~2 equivalents).

  • Add the solvent (e.g., toluene).

  • Cool the tube to -78 °C and add the liquefied volatile amine (e.g., methylamine, ~5 equivalents).

  • Seal the tube tightly and heat the mixture at 80-100 °C overnight (e.g., 14 hours).

  • After cooling to room temperature, carefully open the tube in a fume hood.

  • Dilute the mixture with an organic solvent and perform a standard aqueous workup.

  • Purify the resulting aminopyridine by column chromatography.

Direct C-H Functionalization: The Atom-Economical Frontier

Direct C-H functionalization has emerged as a sustainable and efficient strategy, avoiding the need for pre-functionalization of the pyridine ring.[2][3] This approach is particularly advantageous for late-stage functionalization in drug discovery.[2][4]

Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus highly electron-deficient) pyridine ring.[19] It is a classic and powerful method for alkylation and acylation, typically showing a preference for the C-2 and C-4 positions.[19] Modern variations using photocatalysis provide milder conditions and can offer improved regioselectivity.[2][20]

Protocol 6.1: General Minisci-Type Alkylation
  • Dissolve the pyridine substrate in a suitable solvent (e.g., acetonitrile or TFA).

  • Add the radical precursor (e.g., a carboxylic acid) and a silver nitrate catalyst (AgNO₃).

  • Add an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈).

  • Heat the reaction mixture (e.g., 60-80 °C) until the reaction is complete.

  • Cool the mixture, neutralize with a base, and perform an aqueous workup.

  • Extract the product and purify by chromatography.

Transition Metal-Catalyzed C-H Activation

This advanced strategy uses transition metals like rhodium, iridium, or palladium to catalytically cleave a C-H bond and forge a new bond.[21] The primary challenge is controlling regioselectivity, as the pyridine nitrogen can act as both a directing group and a catalyst inhibitor.[22] Recent progress has led to innovative methods that can selectively functionalize the C-2, C-3, or C-4 positions by careful choice of catalyst, ligand, and directing group strategy.[2][22]

Conclusion

The functionalization of the pyridine ring is a mature yet continuously evolving field. The choice of methodology is a strategic decision based on the desired regiochemical outcome, the tolerance of existing functional groups, and considerations of step economy. While classical methods like electrophilic and nucleophilic substitution remain relevant, the precision of directed metalation and the unparalleled versatility of transition metal-catalyzed cross-coupling have become indispensable tools. The ongoing development of direct C-H functionalization promises a future of more sustainable and efficient synthesis, enabling the rapid exploration of chemical space and accelerating the discovery of new medicines and materials built upon this remarkable heterocyclic scaffold.

References

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  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
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Scale-up Synthesis of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: A Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Abstract

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a critical building block in contemporary medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl carbinol moiety. The successful and safe transition from laboratory-scale synthesis to pilot or manufacturing scale requires a thorough understanding of reaction mechanisms, potential hazards, and process optimization strategies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this key intermediate. Two primary synthetic routes are explored: the Grignard reaction pathway and the nucleophilic trifluoromethylation using the Ruppert-Prakash reagent. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address critical scale-up considerations including thermal management, impurity profiling, and safety protocols.

Introduction: The Significance of Trifluoromethyl Carbinols in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design.[1] This is due to the profound influence of the -CF3 group on a compound's metabolic stability, lipophilicity, and binding affinity.[1] Specifically, the trifluoromethyl carbinol motif, as found in this compound, is a key structural feature in numerous biologically active compounds.[2] The development of robust, scalable, and safe synthetic routes to such intermediates is therefore of paramount importance in the pharmaceutical industry.[3]

This guide will focus on two viable synthetic pathways for the large-scale production of this compound, providing detailed protocols and addressing the challenges associated with scaling these processes.

Synthetic Strategies: A Comparative Analysis

Two principal retrosynthetic disconnections for the target molecule lead to two distinct and scalable synthetic approaches.

G cluster_main Retrosynthetic Analysis Target This compound Grignard_Reagent 6-Bromopyridin-3-ylmagnesium halide Target->Grignard_Reagent C-C bond disconnection Trifluoroacetaldehyde Trifluoroacetaldehyde (or equivalent) Target->Trifluoroacetaldehyde Aldehyde 6-Bromo-3-pyridinecarboxaldehyde Target->Aldehyde C-CF3 bond disconnection CF3_Source "CF3-" source (e.g., Ruppert-Prakash Reagent) Target->CF3_Source

Figure 1: Retrosynthetic analysis of the target molecule.

Route 1: The Grignard Pathway

This classic organometallic approach involves the formation of a pyridyl Grignard reagent followed by its reaction with a suitable trifluoroacetaldehyde equivalent.

G Start 2,5-Dibromopyridine Grignard_Formation Grignard Formation (e.g., i-PrMgCl) Start->Grignard_Formation Grignard_Reagent 3-Bromo-5-pyridylmagnesium chloride Grignard_Formation->Grignard_Reagent Aldehyde_Addition Addition to Trifluoroacetaldehyde Hemi-acetal Grignard_Reagent->Aldehyde_Addition Product This compound Aldehyde_Addition->Product

Figure 2: Workflow for the Grignard synthesis pathway.

Causality behind Experimental Choices:

  • Starting Material: 2,5-Dibromopyridine is often preferred over 3-bromo-5-iodopyridine for large-scale synthesis due to cost and availability. The differential reactivity of the bromine atoms allows for selective Grignard formation at the 5-position.[4]

  • Grignard Reagent Formation: The use of a halogen-metal exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) is often more reliable and controllable on a large scale than direct insertion of magnesium metal.[5] This avoids the often-problematic initiation phase of Grignard reactions.[6]

  • Trifluoroacetaldehyde Source: Gaseous trifluoroacetaldehyde is challenging to handle on a large scale due to its low boiling point (-18 °C) and tendency to polymerize.[7][8] Therefore, its more stable ethyl hemiacetal (CF3CH(OH)OEt) is a more practical electrophile for industrial applications.[7]

Route 2: Nucleophilic Trifluoromethylation

This route involves the addition of a trifluoromethyl anion equivalent to a pre-formed pyridyl aldehyde. The Ruppert-Prakash reagent (TMSCF3) is a common choice for this transformation.[9][10]

G Start 6-Bromonicotinic acid Reduction Reduction to Aldehyde (e.g., DIBAL-H) Start->Reduction Aldehyde 6-Bromo-3-pyridinecarboxaldehyde Reduction->Aldehyde Trifluoromethylation Nucleophilic Trifluoromethylation (TMSCF3, TBAF) Aldehyde->Trifluoromethylation Product This compound Trifluoromethylation->Product

Figure 3: Workflow for the nucleophilic trifluoromethylation pathway.

Causality behind Experimental Choices:

  • Aldehyde Synthesis: 6-Bromo-3-pyridinecarboxaldehyde can be prepared from the corresponding and readily available 6-bromonicotinic acid via reduction. While various reducing agents can be used, careful control is needed to avoid over-reduction to the alcohol.

  • Trifluoromethylating Agent: The Ruppert-Prakash reagent (TMSCF3) is a liquid and is easier to handle than gaseous trifluoromethyl sources.[9] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][11] This generates the active trifluoromethide anion in situ.[11]

Detailed Experimental Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Grignard reactions are highly exothermic and moisture-sensitive; strict anhydrous conditions and appropriate cooling are essential.[12][13][14]

Protocol for Route 1: Grignard Pathway

Step 1: Preparation of 3-Bromo-5-pyridylmagnesium chloride

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 vol).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of isopropylmagnesium chloride in THF (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by quenching an aliquot with D2O and analyzing by 1H NMR for the disappearance of the proton at the 5-position.

Step 2: Reaction with Trifluoroacetaldehyde Ethyl Hemiacetal

  • In a separate flask, dissolve trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in anhydrous THF (5 vol).

  • Cool this solution to -10 to -5 °C.

  • Slowly add the prepared Grignard reagent from Step 1 to the hemiacetal solution via cannula, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0-5 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.[15][16][17]

ParameterValue
Starting Material 2,5-Dibromopyridine
Key Reagents i-PrMgCl, CF3CH(OH)OEt
Solvent Anhydrous THF
Reaction Temp. 0 to 10 °C (Grignard), -10 to 0 °C (Addition)
Typical Yield 65-75%

Table 1: Summary of reaction parameters for the Grignard pathway.

Protocol for Route 2: Nucleophilic Trifluoromethylation

Step 1: Synthesis of 6-Bromo-3-pyridinecarboxaldehyde

This step involves the reduction of a carboxylic acid derivative and should be performed with caution. The specific procedure will depend on the chosen starting material and reducing agent.

Step 2: Trifluoromethylation

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 6-bromo-3-pyridinecarboxaldehyde (1.0 eq) and anhydrous THF (10 vol).

  • Cool the solution to 0 °C.

  • Add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 eq).[9]

  • Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M in THF) dropwise. An exotherm may be observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with 1M HCl.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or crystallization.[15][18]

ParameterValue
Starting Material 6-Bromo-3-pyridinecarboxaldehyde
Key Reagents TMSCF3, TBAF
Solvent Anhydrous THF
Reaction Temp. 0 °C to room temperature
Typical Yield 80-90%

Table 2: Summary of reaction parameters for the nucleophilic trifluoromethylation pathway.

Scale-up Synthesis Considerations

Transitioning from the laboratory bench to a pilot plant or manufacturing facility introduces significant challenges that must be proactively addressed.[19]

Thermal Management and Exotherm Control

Both synthetic routes involve exothermic steps. The Grignard formation and the subsequent addition reaction, as well as the nucleophilic trifluoromethylation, can generate significant heat.[14][20][21]

  • Deteriorating Surface-to-Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume.[19] This can lead to a rapid increase in temperature if the reaction rate is not carefully controlled.

  • Heat Removal: Pilot-scale reactors must have efficient cooling systems, such as jackets or external heat exchangers.[20][22] The capacity of the cooling system must be sufficient to handle the maximum heat output of the reaction.[20]

  • Controlled Reagent Addition: The rate of addition of the Grignard reagent or the TBAF catalyst is a critical parameter for controlling the reaction exotherm.[19][23] A slow, controlled addition allows the cooling system to dissipate the generated heat effectively.[21]

  • "What-if" Analysis: A thorough hazard assessment, including a "what-if" analysis for scenarios like cooling failure, should be conducted.[14] An emergency quenching plan should be in place.

Reagent Handling and Safety
  • Grignard Reagents: These are flammable, corrosive, and can be pyrophoric.[14] They must be handled under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen and moisture.[13]

  • Trifluoroacetaldehyde: If used directly, this is a toxic and flammable gas that requires specialized handling equipment.[24][25] The use of its hemiacetal is a safer alternative for large-scale work.[7]

  • TMSCF3: The Ruppert-Prakash reagent is moisture-sensitive.[9]

  • Solvents: Ethereal solvents like THF are highly flammable.[13]

Impurity Profiling

Ensuring the purity of the final product is critical in pharmaceutical manufacturing.[26][27][28] Impurity profiling involves the identification, quantification, and control of impurities that may arise during the manufacturing process.[28][29][30]

  • Sources of Impurities:

    • Process-Related: Unreacted starting materials, by-products from side reactions (e.g., Wurtz coupling in Grignard reactions), and residual reagents or catalysts.[26][27]

    • Degradation Products: The final product may degrade under certain storage or reaction conditions.[26]

  • Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for quantifying impurities.[27][29] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for their identification and characterization.[29]

  • Control Strategies: Process parameters such as temperature, reaction time, and stoichiometry should be optimized to minimize the formation of impurities.[26] Effective purification methods, such as crystallization, are essential for removing impurities to meet regulatory specifications.[15]

Crystallization and Purification

Crystallization is a crucial step for obtaining a high-purity final product.[15][16][31]

  • Solvent Selection: The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures.[15]

  • Cooling Profile: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals.[15]

  • Seeding: Introducing a small amount of pure product (seed crystals) can promote crystallization and control crystal size.

Conclusion

The successful scale-up synthesis of this compound is achievable through careful planning and execution. Both the Grignard pathway and the nucleophilic trifluoromethylation route offer viable options, with the latter often providing higher yields and a more favorable safety profile for large-scale operations. A thorough understanding of thermal management, reagent handling, and impurity control is essential for a safe, efficient, and reproducible manufacturing process. The protocols and considerations outlined in this guide provide a solid foundation for drug development professionals to navigate the challenges of scaling up the production of this important pharmaceutical intermediate.

References

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  • ACS Publications. (2022, March 16). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). (PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Retrieved from [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: Molecular Docking of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol Derivatives with EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology due to its critical role in cell proliferation and survival.[1] Its dysregulation is a hallmark of various cancers, making the EGFR kinase domain a prime focus for the development of small molecule inhibitors.[2] This document provides a detailed technical guide and protocol for conducting molecular docking studies of 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol and its derivatives against the EGFR kinase domain. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the scientific rationale, provide step-by-step protocols using industry-standard software, and offer insights into the interpretation and validation of docking results.

Scientific Rationale and Background

The Role of EGFR in Cancer Pathophysiology

EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are fundamental for normal cell growth, differentiation, and survival.[3][4] However, in many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and malignant progression.[5] This makes EGFR an attractive target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site have shown significant clinical success.[4]

EGFR Signaling Pathway Overview

The binding of a ligand to EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that ultimately regulate gene transcription and cellular responses.[5][6]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_dimer EGFR Dimer (Activated) EGF->EGFR_dimer Binds RAS RAS EGFR_dimer->RAS Activates PI3K PI3K EGFR_dimer->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

The Ligand: this compound Derivatives

The choice of the this compound scaffold is deliberate. Pyridine-containing compounds are prevalent in medicinal chemistry and are known to form key interactions within kinase active sites.[7] The bromine atom offers a potential vector for further chemical modification, while the trifluoroethanol group can enhance binding affinity and metabolic stability. This application note will use the parent compound as an exemplar for the docking protocol.

Experimental Design and Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand to a protein receptor.

Overall Molecular Docking Workflow

The process begins with the preparation of both the protein receptor (EGFR) and the small molecule ligand. A defined search space (grid box) is then established on the receptor, followed by the docking simulation using software like AutoDock Vina. The final step involves the analysis and validation of the resulting poses.

Docking_Workflow cluster_prep cluster_analysis A 1. Preparation B Receptor Preparation (EGFR) A->B C Ligand Preparation (Derivatives) A->C D 2. Grid Box Generation B->D C->D E 3. Molecular Docking (AutoDock Vina) D->E F 4. Analysis & Validation E->F G Binding Energy & RMSD F->G H Interaction Analysis F->H

Caption: A high-level overview of the molecular docking workflow.

Detailed Protocols

This section provides a step-by-step protocol for performing molecular docking using UCSF Chimera for preparation and AutoDock Vina for the docking simulation.[8][9]

Protocol 1: Receptor Preparation

Objective: To prepare the EGFR protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

  • UCSF Chimera software

  • PDB ID: 2GS2 (Crystal structure of the active EGFR kinase domain)[10][11]

Procedure:

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter "2GS2" and click Fetch.[11]

  • Clean the Structure:

    • The PDB file may contain water molecules, co-factors, or other non-protein chains. These should be removed.[12]

    • Go to Select > Structure > solvent.

    • Go to Actions > Atoms/Bonds > delete.

    • Repeat this process for any non-protein chains or ligands present in the crystal structure.[13]

  • Add Hydrogens and Assign Charges:

    • Docking algorithms require the protein to have hydrogen atoms.[14]

    • Go to Tools > Structure Editing > Dock Prep.[13]

    • In the Dock Prep window, ensure that options to add hydrogens and assign charges are selected. Use the AMBER ff14SB force field for standard protein residues.

    • Click OK. Chimera will process the structure.

  • Save the Prepared Receptor:

    • Save the cleaned and prepared protein structure in the Mol2 format.

    • Go to File > Save Mol2. Name the file receptor.mol2.

Protocol 2: Ligand Preparation

Objective: To generate a 3D structure of the ligand, assign appropriate atom types, and define rotatable bonds.

Materials:

  • UCSF Chimera software

  • SMILES string for this compound: OC(C1=CN=C(C=C1)Br)C(F)(F)F[15]

Procedure:

  • Generate 3D Structure from SMILES:

    • In UCSF Chimera, go to Tools > Structure Editing > Build Structure.

    • In the "SMILES string" field, paste the SMILES string of the ligand.

    • Click Apply. A 3D structure of the ligand will be generated.

  • Add Hydrogens and Assign Charges:

    • With the ligand as the active molecule, go to Tools > Structure Editing > AddH.

    • Then, go to Tools > Structure Editing > Add Charge. Select the AM1-BCC charge method.[16]

  • Save the Prepared Ligand:

    • Save the prepared ligand in the Mol2 format.

    • Go to File > Save Mol2. Name the file ligand.mol2.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To perform the docking simulation of the prepared ligand against the prepared receptor.

Materials:

  • Prepared receptor.mol2 and ligand.mol2 files

  • AutoDock Tools (ADT) and AutoDock Vina[9]

Procedure:

  • Convert Files to PDBQT Format:

    • Open AutoDock Tools.

    • Load the receptor.mol2 file (File > Read Molecule). ADT will automatically add hydrogens. Go to Grid > Macromolecule > Choose to select the receptor and save it as receptor.pdbqt.[9]

    • Load the ligand.mol2 file (Ligand > Input > Open). ADT will automatically detect the root and set up rotatable bonds. Save it as ligand.pdbqt (Ligand > Output > Save as PDBQT).[17]

  • Define the Grid Box:

    • The grid box defines the search space for the docking simulation. It should encompass the active site of the EGFR kinase domain.

    • In ADT, with the receptor loaded, go to Grid > Grid Box.

    • Center the grid box on the ATP-binding site. For PDB ID 2GS2, key residues in the active site can guide the placement.[10] A typical grid box size for a kinase inhibitor is 20 x 20 x 20 Å.

    • Record the center coordinates and dimensions of the grid box.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the coordinates and dimensions with the values from the previous step:

[18] 4. Run AutoDock Vina:

  • Open a terminal or command prompt.
  • Navigate to the directory containing your files.
  • Execute the following command: vina --config conf.txt --log log.txt

Results, Analysis, and Validation

Interpreting the Output

AutoDock Vina will generate two output files: docking_results.pdbqt and log.txt.

  • docking_results.pdbqt : Contains the coordinates of the predicted binding poses of the ligand, ranked by their binding affinity.

  • log.txt : Provides a summary of the docking run, including the binding affinity (in kcal/mol) for each pose and the root-mean-square deviation (RMSD) between the poses. [19]

Quantitative Data Summary

The primary quantitative output from a docking simulation is the binding affinity. A more negative value indicates a stronger predicted binding. [20]

Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1 -8.5 0.000
2 -8.2 1.254
3 -7.9 2.103

| ... | ... | ... |

Note: The values in this table are hypothetical and for illustrative purposes only.

Validation of Docking Protocols

A crucial step in any docking study is the validation of the protocol. This ensures that the chosen parameters can accurately predict the binding of known ligands. [21] Protocol for Redocking:

  • Select a Reference Complex: Choose an EGFR crystal structure with a co-crystallized inhibitor (e.g., PDB ID: 1M17 with Erlotinib). [22]2. Extract and Prepare: Separate the ligand and receptor from the PDB file. Prepare both as described in Protocols 3.1 and 3.2.

  • Redock: Perform the docking simulation using the same protocol.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose of the ligand. Calculate the RMSD between the heavy atoms of the two poses.

  • Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [21][23]

Conclusion and Future Directions

This application note has provided a comprehensive guide to performing molecular docking of this compound derivatives with the EGFR kinase domain. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of novel inhibitors. The results from these computational studies can guide the synthesis and biological evaluation of the most promising compounds, accelerating the drug discovery process. Future work could involve performing molecular dynamics simulations on the top-ranked poses to assess the stability of the predicted interactions over time.

References

Sources

Troubleshooting & Optimization

Improving the yield of cross-coupling reactions with 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing cross-coupling reactions with 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this versatile building block. Here, we address common issues in a direct question-and-answer format, blending fundamental principles with practical, field-proven solutions to enhance your reaction yields and purity.

Section 1: Core Concepts & General Troubleshooting

This section addresses overarching issues that are common across different types of cross-coupling reactions involving this substrate.

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the first things I should check?

A1: When a reaction fails, a systematic approach is crucial. The substrate this compound is an electron-deficient heteroaromatic halide. The pyridine nitrogen and the trifluoroethanol group introduce specific electronic effects that must be managed.[1] Start by diagnosing the most common failure points.

Troubleshooting Workflow:

  • Verify Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions promote its reduction to Pd(0). In some cases, the initial catalytic turnover is slow. The black precipitate often observed is palladium black, an inactive form of Pd(0), which indicates catalyst decomposition.[2]

  • Assess the Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure all solvents were rigorously degassed (e.g., by sparging with argon for 20-30 minutes or using 3-4 freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[3]

  • Check Reagent Quality: Water is a common culprit in failed cross-couplings. It can lead to protodeboronation in Suzuki reactions and can hydrolyze reagents.[3] Ensure you are using anhydrous solvents and that your base is finely ground and dry.

  • Evaluate Ligand and Base Choice: The pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor.[3] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can often mitigate this issue by favoring coordination to the phosphine over the pyridine nitrogen.[3][4] The choice of base is also critical and is highly reaction-dependent (see specific sections below).

Below is a decision tree to guide your initial troubleshooting efforts.

G start Low or No Product Yield q1 Is the reaction mixture black/precipitated early? start->q1 a1_yes Catalyst likely deactivated. - Improve inert atmosphere. - Check ligand stability. - Lower temperature. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are starting materials consumed? a1_no->q2 a2_yes Side reaction is dominant. - Check for protodebromination. - Look for homocoupling products. q2->a2_yes Yes a2_no Reaction is stalled. q2->a2_no No q3 Is the catalyst/ligand/base appropriate? a2_no->q3 a3_yes Consider reaction parameters: - Increase temperature. - Increase reaction time. - Check reagent concentration. q3->a3_yes Yes a3_no Re-screen conditions: - Use bulky, e--rich ligands. - Screen different bases (e.g., K3PO4, Cs2CO3). - Change solvent. q3->a3_no No G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ oa_complex->amine_complex Ligand Exchange (+ HNR¹R²) amido_complex Ar-Pd(II)L₂(NR¹R²) amine_complex->amido_complex Deprotonation (- H-Base⁺Br⁻) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling (C-C sp²-sp Bond Formation)

The Sonogashira coupling is an efficient method for linking terminal alkynes to aryl halides. [5][6]It is typically co-catalyzed by palladium and copper(I). [7] Q7: What is the optimal setup for a Sonogashira coupling with this compound?

A7: The Sonogashira reaction is generally robust, but optimization can significantly improve yields.

ParameterRecommendationRationale
Pd Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the classic, reliable catalysts for Sonogashira couplings. [7]
Cu(I) Co-catalyst CuI (1-5 mol%)Copper(I) iodide is crucial for the formation of the copper(I) acetylide, which participates in the transmetalation step. [5][7]In some "copper-free" protocols, the reaction can proceed, but it is often slower.
Ligand PPh₃Triphenylphosphine is typically sufficient and is often already part of the precatalyst complex.
Base Et₃N, DIPEA, or piperidineA liquid amine base is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. [7]It can often be used as the solvent or co-solvent.
Solvent DMF, THF, or neat amine baseDMF is a good polar aprotic solvent that can help solubilize all components. [5]
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at or slightly above room temperature.

Section 3: Experimental Protocols

The following protocols are starting points and should be optimized for your specific coupling partner. Always handle reagents and solvents under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.5 mol%).

  • Add anhydrous, degassed toluene (to make a ~0.2 M solution).

  • Add this compound (1.0 equiv) followed by the amine coupling partner (1.2 equiv).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Simeon, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3343. [Link]

  • Yang, D. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [Link]

  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. The Handbook of Homogeneous Hydrogenation. [Link]

  • Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Singh, K. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4944–4947. [Link]

  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5161–5166. [Link]

  • Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(6), 2181–2183. [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(49), 15958–15959. [Link]

  • Various Authors. (2012). Suzuki coupling help. Reddit. [Link]

  • Li, X., et al. (2021). Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity. Catalysis Science & Technology, 11(13), 4599-4608. [Link]

  • Fairlamb, I. J. S. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Sakinho. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1963–1984. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Le, C. M., & Macmillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(19), 7753–7758. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

  • Akindele, T., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5290-5319. [Link]

  • Li, Y., et al. (2024). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 22(13), 2487-2503. [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • Various Authors. (2015). Heck reaction. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Crudden, C. M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singh, A., et al. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Le, C. M., et al. (2017). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 358(6364), 770-775. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Shivarama Holla, B., et al. (2012). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 4(2), 561-569. [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Estel, L., et al. (1988). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 2727-2734. [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient pyridines—a common yet challenging task in the synthesis of novel chemical entities. The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, celebrated for its versatility in forming C-C bonds.[1][2][3] However, when one of the coupling partners is an electron-deficient pyridine, the reaction's efficiency can be hampered by several factors unique to this substrate class.

This document moves beyond standard protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the knowledge to not only solve common issues but also to rationally design your experiments for maximum success.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Suzuki coupling of electron-deficient pyridyl halides.

Question 1: My reaction yield is consistently low or zero. What are the primary causes when working with 2-halopyridines?

Answer: Low yields with electron-deficient pyridines, particularly 2-halopyridines, are a common but solvable issue. The problems typically originate from three main sources:

  • Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium center.[4][5] This coordination can sequester the catalyst, forming inactive or less active species and effectively halting the catalytic cycle.

  • Protodeboronation of the Boronic Acid/Ester: Heteroaryl boronic acids, especially 2-pyridylboronic acids, are notoriously unstable and susceptible to protodeboronation—the cleavage of the C-B bond, which is then replaced by a hydrogen atom.[4][6][7] This side reaction is often accelerated by the aqueous basic conditions typically used in Suzuki couplings.

  • Slow or Inefficient Reductive Elimination: The final step to form the product can be sluggish for electron-deficient systems. The choice of ligand is critical to facilitate this key step.

Solutions & Optimization Strategy:

  • Mitigate Catalyst Deactivation: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, RuPhos , or bulky N-heterocyclic carbenes (NHCs) sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[8][9] These ligands also promote the crucial oxidative addition and reductive elimination steps.[9][10]

  • Prevent Protodeboronation:

    • Use Boronic Esters or Trifluoroborates: Switch from the free boronic acid to a more stable derivative like a pinacol boronic ester, MIDA boronate, or potassium trifluoroborate salt.[6][11][12] These reagents are generally more robust towards protodeboronation.[6][13]

    • Employ Anhydrous Conditions: The presence of water can facilitate protodeboronation.[6] Using anhydrous solvents and bases (e.g., K₃PO₄ instead of aqueous K₂CO₃) can significantly suppress this side reaction.[6][14] The addition of trimethyl borate can also help create an anhydrous environment.[14]

  • Accelerate the Catalytic Cycle: Use a modern palladium precatalyst, such as an XPhos-palladacycle (e.g., XPhos Pd G3). These precatalysts are designed to rapidly generate the active Pd(0) species, allowing the desired cross-coupling to outcompete the rate of boronic acid decomposition.[6][11]

Question 2: I'm observing significant amounts of boronic acid homocoupling (biaryl formation from the boronic acid partner). How can I prevent this?

Answer: Homocoupling is a common side reaction that consumes your boronic acid and complicates purification. It can be caused by two primary mechanisms:

  • Reductive Activation of Pd(II) Precatalysts: Some Pd(II) sources can be reduced to the active Pd(0) by the boronic acid, consuming two equivalents of the boronic acid in the process to form a homocoupled dimer.[15]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to oxidative homocoupling.

Solutions & Optimization Strategy:

  • Use Pd(0) Sources or Stable Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or, more preferably, use an air- and moisture-stable palladacycle precatalyst that provides a controlled release of the active Pd(0) catalyst.[6][8]

  • Thoroughly Degas Solvents: Ensure your reaction solvent is rigorously degassed before use to remove dissolved oxygen. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon from start to finish.

Part 2: Catalyst & Reagent Selection FAQs

Question 3: Which class of palladium catalyst is best for coupling with a 2-chloropyridine?

Answer: 2-Chloropyridines are significantly less reactive than their bromo- or iodo- counterparts due to the strength of the C-Cl bond, making oxidative addition the most challenging step.[9] For these substrates, a highly active catalyst system is mandatory.

  • Recommended Systems: The most effective catalysts are typically based on highly electron-rich and bulky biaryl monophosphine ligands.

    • Buchwald Ligands: Systems using XPhos, SPhos, or RuPhos with a suitable palladium source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst) are the gold standard.[3][6] These ligands are designed to facilitate the difficult oxidative addition to the C-Cl bond.[9]

    • NHC Ligands: Palladium-NHC complexes, such as PEPPSI™-IPr , are also highly effective due to the strong σ-donating character of the NHC ligand, which enhances catalytic activity.[8]

Question 4: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?

Answer: The choice between a boronic acid and a boronic ester is a critical decision based on stability and reactivity.

  • Boronic Acids:

    • Pros: Often more reactive (higher atom economy), commercially available in wide variety, and may not require anhydrous conditions in all cases.[16]

    • Cons: Prone to decomposition pathways like protodeboronation (especially heteroaryl boronic acids) and trimerization to form boroxines.[4][15]

  • Boronic Esters (Pinacol, Neopentyl, MIDA):

    • Pros: Significantly more stable towards protodeboronation and oxidation, making them ideal for challenging or unstable coupling partners like 2-pyridyl boronates.[6][13][15] They are also often crystalline, stable solids that are easier to handle and purify.

    • Cons: Can be slightly less reactive than the corresponding acid, sometimes requiring higher temperatures or stronger bases for efficient transmetalation.

Recommendation: For electron-deficient pyridyl couplings, especially with 2-pyridyl boron reagents, starting with the pinacol boronic ester is highly recommended to minimize the risk of protodeboronation.[4][6]

Question 5: How does the choice of base impact the reaction?

Answer: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[17][18][19]

  • Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N.

  • Impact on Electron-Deficient Systems:

    • Stronger, Non-Aqueous Bases are Often Better: For sensitive substrates prone to protodeboronation, a strong but moderately nucleophilic base like potassium phosphate (K₃PO₄) is often superior to aqueous carbonate solutions.[6][20]

    • Cesium Carbonate (Cs₂CO₃): Can be very effective, often accelerating reactions, but its higher cost is a consideration.[8]

    • Aqueous Bases (e.g., aq. K₂CO₃): While standard for many Suzuki reactions, the presence of water can be detrimental when using unstable heteroaryl boronic acids.[4][21]

Part 3: Data Summary & Catalyst System Comparison

The following table provides a comparative overview of common palladium catalyst systems for the Suzuki coupling of bromopyridines, compiled from various literature sources. This serves as a starting point for catalyst selection.

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Typical Performance NotesReference(s)
Pd(PPh₃)₄PPh₃K₂CO₃ (aq)Toluene/Dioxane80-100"Classical" catalyst; may be less effective for challenging pyridines due to catalyst deactivation.[8][20]
Pd(dppf)Cl₂dppfNa₃PO₄ / K₂CO₃Dioxane/Water80-100A robust and widely used system, often effective for heteroaryl couplings.[20][22][23]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100Excellent for electron-deficient and sterically hindered substrates. Bulky ligand prevents N-coordination.[3][8]
XPhos Pd G3XPhosK₃PO₄ / Cs₂CO₃THF / t-AmylOHRT - 80Highly active precatalyst. Enables rapid reactions at lower temperatures, minimizing side reactions.[3][6][11]
PEPPSI-IPrIPr (NHC)Cs₂CO₃t-AmylOH100Very high activity, allows for low catalyst loading. Particularly effective for heteroaryl couplings.[8]

Part 4: Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Active Pd(0)L Species pd2_complex Ar-Pd(II)-X Complex pd0->pd2_complex Oxidative Addition pd2_boronate Ar-Pd(II)-Ar' Complex pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0  Regenerates  Catalyst product Ar-Ar' (Product) pd2_boronate->product Reductive Elimination in_arx Ar-X (Pyridyl Halide) in_arx->pd2_complex in_boron Ar'-B(OR)₂ + Base in_boron->pd2_boronate ArX Ar-X = Pyridyl Halide ArB Ar'-B(OR)₂ = Boronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient bromopyridine using a modern palladacycle precatalyst.

Materials:

  • Electron-deficient bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. The solvent should have been previously degassed by sparging with Argon for 30 minutes.

  • Reaction: Place the vial in a pre-heated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 2 to 24 hours, depending on the substrates.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Organometallics. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semanticscholar.org. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Semanticscholar.org. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

Sources

Preventing debromination of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Debromination of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol Under Reaction Conditions

For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting advice and preventative strategies for a common and frustrating side reaction: the debromination of the highly electron-deficient substrate, this compound, during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind protocol choices, empowering you to optimize your reactions for success.

Part 1: Troubleshooting Guide - The Debromination Problem

This section directly addresses the observation of the undesired debrominated byproduct, 1-(pyridin-3-yl)-2,2,2-trifluoroethanol, in your reaction mixture.

Q1: I'm attempting a Suzuki-Miyaura coupling with this compound and I'm seeing significant formation of the debrominated product. What is happening?

A1: You are observing a classic side reaction known as hydrodehalogenation (or debromination). In the context of a palladium-catalyzed cycle, the key intermediate—the Aryl-Pd(II)-Br complex formed after oxidative addition—is being intercepted by a hydride source before it can undergo transmetalation with your boronic acid partner.[1] This leads to reductive elimination of an Aryl-H bond, yielding the debrominated byproduct and regenerating a Pd(0) species. Your substrate is particularly susceptible due to the strong electron-withdrawing nature of both the pyridine ring and the trifluoroethanol substituent, which can make the pyridine ring more reactive to certain side pathways.[1][2]

Q2: What are the likely sources of the hydride (H⁻) in my reaction?

A2: The hydride can originate from several common reagents and impurities in your reaction setup:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOMe) or amine bases can undergo β-hydride elimination or other decomposition pathways to generate palladium hydride species.[1]

  • Solvents: Protic solvents like alcohols are direct hydride sources. Aprotic polar solvents like DMF or DMA can also decompose at elevated temperatures to provide hydrides.

  • Reagents: Boronic acids themselves, or impurities within them, can sometimes be a source. Formate salts, if used as additives or bases, are potent hydride donors.

  • Water: Trace amounts of water, in combination with base and phosphine ligands, can lead to the formation of palladium hydride species.

Q3: My initial attempts used Pd(PPh₃)₄ and K₂CO₃ in DME/water, but the debromination was severe. What is the first parameter I should change?

A3: The primary issue is likely your catalyst system. While Pd(PPh₃)₄ is a classic catalyst, it is often not optimal for challenging, electron-deficient substrates. The triphenylphosphine (PPh₃) ligand is not sufficiently electron-donating or sterically bulky to promote the desired reductive elimination at a rate that outcompetes the debromination pathway. Your first and most impactful change should be to the ligand . Switching to a modern, bulky, and electron-rich biarylmonophosphine ligand is critical.

Part 2: FAQs - Understanding and Preventing Debromination

This section provides a deeper dive into the chemical principles and offers proactive strategies to design your experiment for success from the start.

Q1: Why is this compound so prone to debromination?

A1: The electronic nature of your substrate is the key factor. The pyridine nitrogen and the α-trifluoromethyl alcohol group are both powerful electron-withdrawing groups. This electronic deficiency significantly accelerates the initial, crucial step of the catalytic cycle: oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] While this is good for initiating the reaction, the resulting Aryl-Pd(II)-Br intermediate is itself highly electron-poor. This can slow down the subsequent transmetalation step and makes the palladium center more susceptible to reacting with alternative nucleophiles, including hydrides, leading to the undesired debromination.

Q2: How do bulky, electron-rich ligands help prevent debromination?

A2: These ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are foundational to modern cross-coupling chemistry for several reasons:

  • Steric Bulk: Their large size creates a sterically hindered pocket around the palladium atom. This promotes the final, product-forming step (reductive elimination) and sterically disfavors the approach and interaction with small hydride donors.

  • Electron-Donating Ability: They increase the electron density on the palladium center. This increased electron density facilitates the oxidative addition step and, more importantly, accelerates the rate of reductive elimination, pushing the catalytic cycle forward toward the desired product before debromination can occur.[3]

Q3: What is the best choice of base for this substrate?

A3: A weak, non-coordinating inorganic base is the preferred choice. Potassium phosphate (K₃PO₄) is an excellent starting point.[2] It is sufficiently basic to promote the transmetalation step of the Suzuki coupling without acting as a hydride donor or causing degradation of sensitive functional groups. Cesium carbonate (Cs₂CO₃) is another effective option. Avoid strong alkoxide bases unless other systems fail, as they are a known risk factor for hydrodehalogenation.

Q4: Which solvent system should I use?

A4: Anhydrous, aprotic solvents are highly recommended.

  • Good Choices: Toluene, 1,4-Dioxane, or THF. These solvents are relatively inert and are not significant hydride sources.

  • Use with Caution: While sometimes effective, solvents like DMF can be problematic.

  • Avoid: Protic solvents like methanol or ethanol should be avoided as they are direct hydride donors. While a small amount of water is often required for Suzuki couplings with boronic acids, excessive water should be avoided.

Part 3: Recommended Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed specifically to minimize the risk of debromination.

Methodology Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents: - this compound - Arylboronic Acid (1.2 equiv) - K₃PO₄ (3.0 equiv, finely ground) - Solvent (Anhydrous Toluene/Dioxane) Setup Assemble glassware under Nitrogen/Argon. Add solids: substrate, boronic acid, K₃PO₄. Reagents->Setup Catalyst Catalyst System: - Pd₂(dba)₃ (1-2 mol%) - SPhos (2.2-4.4 mol%) Addition Add anhydrous solvent via syringe. Add catalyst system (pre-mixed or sequential). Catalyst->Addition Glassware Oven-dried Glassware (Schlenk flask, condenser) Glassware->Setup Degas Evacuate and backfill with N₂/Ar (3x). Setup->Degas Degas->Addition Heating Heat to 80-100 °C with vigorous stirring. Monitor by TLC/LC-MS. Addition->Heating Quench Cool to RT. Quench with water or sat. NH₄Cl. Heating->Quench Extract Extract with Ethyl Acetate or CH₂Cl₂. Quench->Extract Dry Dry organic layer (Na₂SO₄ or MgSO₄). Extract->Dry Purify Concentrate and purify by column chromatography. Dry->Purify

Caption: Recommended workflow for minimizing debromination.

Step-by-Step Procedure:
  • Glassware Preparation: Ensure all glassware (e.g., a Schlenk flask and condenser) is thoroughly oven-dried and allowed to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%). Then, add anhydrous toluene or 1,4-dioxane (to a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening; start at 80 °C and increase if the reaction is sluggish.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS. Check for the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Part 4: Data Summary & Mechanistic Overview

Table 1: Comparison of Reaction Parameters for Minimizing Debromination
ParameterRecommended ConditionRationaleHigh-Risk Alternative
Ligand Bulky Biarylphosphine (e.g., SPhos, XPhos)Promotes reductive elimination; sterically hinders hydride attack.[1][4]PPh₃
Base K₃PO₄ or Cs₂CO₃Weakly coordinating; not a hydride source.[2]NaOtBu, Et₃N
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic and poor hydride donors.Methanol, Ethanol, DMF
Temperature 80-100 °C (start low)Lower temperatures can disfavor side reactions.>120 °C
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) or pre-Pd(0) sources.-
Mechanistic Diagram: Desired vs. Undesired Pathways

This diagram illustrates the critical branch point in the catalytic cycle where the reaction can either proceed to the desired product or the debrominated byproduct.

G cluster_inputs Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation ArPdH Ar-Pd(II)L₂(H) ArPdBr->ArPdH Hydride Interception Product Ar-R' (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Byproduct Ar-H (Debrominated Byproduct) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0 Catalyst Regeneration ArBr Ar-Br ArBr->Pd0 Oxidative Addition Boronic R'-B(OH)₂ + Base Hydride Hydride Source (H⁻)

Caption: Competing catalytic pathways in cross-coupling reactions.

By carefully selecting a modern catalyst system with a bulky, electron-rich ligand and employing a weak, non-nucleophilic base in an aprotic solvent, you can effectively steer the reaction down the desired pathway, minimizing hydride interception and maximizing the yield of your target compound.

References

  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(9), 1473–1478. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Angewandte Chemie International Edition, 46(28), 5359–5363. Available at: [Link]

  • Wang, J., et al. (2020). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions for the synthesis of novel inhibitors of the Keap1-Nrf2 protein-protein interaction. ChemistrySelect, 5(32), 10034-10038. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, H., et al. (2018). Optimization of the reaction conditions for Suzuki-Miyaura cross-coupling reactions via a design of experiments approach. Organic Process Research & Development, 22(10), 1375–1382. Available at: [Link]

  • Joshaghani, M., et al. (2008). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 693(15), 2533-2538. Available at: [Link]

  • Gagnon, A., et al. (2021). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 11(16), 10349–10358. Available at: [Link]

Sources

Troubleshooting guide for incomplete conversion in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, I have designed this guide to address the common challenges and nuances that researchers encounter when dealing with incomplete conversions in this powerful C-N bond-forming reaction. This is not a rigid manual, but a dynamic, field-tested guide rooted in mechanistic understanding to help you logically troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)
Section 1: The Primary Issue - Low or No Conversion

Question: My Buchwald-Hartwig reaction shows very low or no conversion to the desired product. Where do I even begin to troubleshoot?

Answer: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the reaction: the catalyst's activity, the reaction conditions, or the reagents' integrity. The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] A failure at any of these stages will halt the reaction.

A logical troubleshooting workflow should start with the simplest and most common sources of error before moving to more complex variables.

Troubleshooting_Workflow Start Incomplete Conversion Observed Check_Inert 1. Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Initial Check Check_Temp_Conc 2. Confirm Temperature & Concentration Check_Inert->Check_Temp_Conc If problem persists Success Successful Conversion Check_Inert->Success Re_evaluate_Base 3. Re-evaluate Base Choice & Quality Check_Temp_Conc->Re_evaluate_Base If problem persists Check_Temp_Conc->Success Optimize_Ligand 4. Optimize Ligand/Catalyst System Re_evaluate_Base->Optimize_Ligand If problem persists Re_evaluate_Base->Success Screen_Solvent 5. Screen Solvents Optimize_Ligand->Screen_Solvent For challenging substrates Optimize_Ligand->Success Screen_Solvent->Success

Caption: A logical workflow for troubleshooting incomplete conversion.

Begin by confirming your experimental setup. These reactions are highly sensitive to oxygen, so ensuring a properly maintained inert (argon or nitrogen) atmosphere is critical.[3] Next, verify the purity and dryness of your reagents and solvent. Water and other impurities can poison the catalyst.

Section 2: The Heart of the Reaction - Catalyst and Ligand

Question: How do I know if my catalyst is inactive? And how do I choose the right ligand?

Answer: Catalyst inactivity is a primary suspect in failed reactions. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[4][5] If this reduction doesn't occur efficiently, the catalytic cycle never begins.

Common Causes of Catalyst Inactivity & Solutions:

  • Inefficient Precatalyst Activation: Traditional sources like Pd(OAc)₂ can be unreliable for generating the active Pd(0) species.[6] Modern, well-defined palladacycle precatalysts (e.g., G3 or G4-type) are often more effective because they cleanly and rapidly form the active LPd(0) catalyst upon exposure to the base.[4][7]

  • Ligand Decomposition or Mismatch: The phosphine ligand is not just a spectator; it stabilizes the palladium center and its electronic and steric properties are crucial for facilitating the catalytic cycle.[7] Bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination.[1] If you observe catalyst decomposition (e.g., formation of palladium black), your ligand may not be robust enough or may be mismatched for the substrate.

Ligand Selection Strategy: The choice of ligand is highly dependent on the coupling partners. A mismatched ligand is a common reason for incomplete conversion.

Amine Type Aryl Halide Type Recommended Ligand(s) Rationale
Primary Aliphatic/ArylAryl Bromides/ChloridesBrettPhos, RuPhosThese bulky, electron-rich ligands facilitate oxidative addition of less reactive aryl chlorides and promote reductive elimination.[5][7]
Secondary Aliphatic/ArylAryl Bromides/ChloridesRuPhos, DavePhosExcellent general ligands for secondary amines, balancing steric bulk and activity.[7]
Amides, Heteroaryl AminesAryl Bromides/ChloridestBuBrettPhos, AdBrettPhosThese highly specialized and sterically demanding ligands are often required for coupling less nucleophilic amines.[5][7]
Challenging SubstratesAryl Chlorides/TosylatesAlPhos, various NHC ligandsDesigned for specific challenges, such as enabling the use of weaker bases or coupling particularly unreactive electrophiles.[8][9]

If you suspect an issue with your catalyst system, consider a pre-activation step where the palladium source, ligand, and base are stirred together in the solvent for a few minutes before adding the aryl halide and amine.[7] This can ensure the active Pd(0) species is formed before other processes can occur.

Catalytic_Cycle Pd0 LPd(0) OA_Complex L(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L(Ar)Pd(II)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (HNR'R'') Amido_Complex L(Ar)Pd(II)-NR'R'' Amine_Coord->Amido_Complex Deprotonation (-HX • Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The Buchwald-Hartwig amination catalytic cycle.

Section 3: The Supporting Cast - Base and Solvent

Question: My substrates are sensitive to strong bases like NaOtBu. What are my options, and how does solvent choice impact the reaction?

Answer: The base and solvent are not passive components; they actively influence the reaction's outcome. The base's primary role is to deprotonate the amine in the catalytic cycle, but an inappropriate choice can lead to substrate decomposition or catalyst inhibition.[7][10]

Base Selection: Strong, non-nucleophilic alkoxide bases (NaOtBu, KOtBu, LHMDS) are the historical standard.[4] However, for substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases are necessary.[5]

Base Approx. pKaH Common Use Case Considerations
NaOtBu, KOtBu19General purpose, highly effectiveCan cause decomposition of base-sensitive substrates.[4]
LHMDS26Strong, non-nucleophilic alternativeUseful when alkoxides are problematic.
Cs₂CO₃, K₃PO₄10-12Base-sensitive substratesOften require higher temperatures or more active catalyst systems.[4][7] Their solubility and particle size can impact reproducibility.[4][11]
DBU, MTBD12-13Homogeneous organic basesCan be useful in flow chemistry to avoid precipitates, but may not be basic enough for all transformations.[8]

The physical properties of inorganic bases matter. Grinding the base or adding an agent like Celite can prevent clumping and improve reaction rates, especially in larger-scale reactions where mixing can be an issue.[4]

Solvent Selection: The ideal solvent should fully dissolve the starting materials and intermediates. Insolubility is a common, and often underestimated, cause of reaction failure.[4]

  • Common Solvents: Toluene, dioxane, and THF are widely used.[3]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and inhibit catalysis.[4]

  • Green Solvents: For sustainability, solvents like 2-MeTHF and CPME have been shown to be effective alternatives in many cases.[4][12]

If you suspect solubility issues, consider a solvent mixture or switching to a more polar aprotic solvent, keeping in mind that solvent polarity can affect the mechanism and rate of different steps in the catalytic cycle.[10][13]

Section 4: The Reactants - Substrate and Reagent Issues

Question: I am using an aryl chloride, and the reaction is very sluggish. What can I do?

Answer: The reactivity of the aryl electrophile plays a significant role. The general order of reactivity for the oxidative addition step is typically Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4]

  • Aryl Chlorides: Being less reactive, they often require more forcing conditions: higher temperatures and, crucially, highly active catalyst systems with bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[7][14]

  • Aryl Iodides: While highly reactive towards oxidative addition, they can sometimes be problematic. The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[4][15] Running the reaction in a solvent like toluene, where iodide salts are less soluble, can sometimes mitigate this issue.[15]

  • Steric Hindrance: Sterically hindered aryl halides or amines can slow the reaction dramatically. This requires a careful selection of ligands that are bulky enough to promote the reaction but not so bulky that they prevent the substrates from accessing the metal center.

Reagent Purity: Always ensure your reagents are pure and handled under inert conditions.

  • Amine Quality: Amines can oxidize over time. Using a freshly distilled or purified amine can sometimes resolve conversion issues.

  • Aryl Halide Quality: Impurities from the synthesis of the aryl halide can act as catalyst poisons.

Section 5: Unwanted Pathways - Side Reactions

Question: I am observing byproducts in my reaction mixture, such as hydrodehalogenation of my aryl halide. What causes this?

Answer: Several side reactions can compete with the desired C-N bond formation, consuming starting materials and lowering the yield.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can arise from a β-hydride elimination pathway from the palladium-amido intermediate, especially with amines that have β-hydrogens.[1] Optimizing the ligand and temperature can often minimize this.

  • Homocoupling (Biaryl Formation): Dimerization of the aryl halide can occur. This is often promoted by certain catalyst systems or high temperatures.[7] Adjusting the catalyst loading and temperature can help suppress this pathway.[7]

If side reactions are significant, a full re-optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary, often starting with a lower reaction temperature.[3]

Validated Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol serves as a robust starting point. Adjustments will be necessary based on the specific substrates used.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (if solid), palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox).[7]

  • Seal the vial with a cap containing a PTFE septum. If not working in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.[7]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe (if liquid). If the amine is a solid, it can be added in step 1.

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 4-24 hours), monitoring progress by a suitable technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References
  • Vertex AI Search. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Wuxi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. Buchwald–Hartwig amination.
  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination.
  • PMC - NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development.
  • ChemRxiv. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Benchchem. Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years.
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?.

Sources

Optimizing reaction conditions (temperature, solvent, base) for higher purity

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen countless researchers grapple with the intricate dance of variables that is chemical synthesis. Achieving high yield is one thing, but attaining it with exceptional purity is the true hallmark of an elegant and robust process. This guide is structured to address the most common and critical challenges you, the researchers, scientists, and drug development professionals, face at the bench. We will move beyond rote protocols and delve into the fundamental principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize rationally.

The Triad of Optimization: Temperature, Solvent, and Base

At the heart of most organic transformations lies a critical interplay between temperature, solvent, and base.[1] These three parameters are not independent variables but rather an interconnected system that dictates everything from reaction rate to the formation of unwanted byproducts.[1] Understanding their individual and collective impact is paramount to achieving your desired purity.

Section 1: Temperature - The Accelerator and the Double-Edged Sword

Temperature is often the first parameter chemists turn to when a reaction is sluggish. While increasing temperature can indeed accelerate a desired reaction, it can also disproportionately accelerate side reactions, leading to a more complex and impure product mixture.

Frequently Asked Questions (FAQs) about Temperature Optimization

Q1: My reaction is very slow. Can I just increase the heat to speed it up?

A1: While tempting, indiscriminately increasing temperature can be detrimental to purity. The Arrhenius equation dictates that the rates of all reactions in your flask will increase with temperature, but not necessarily at the same rate. Side reactions, especially decomposition pathways, often have a higher activation energy and are therefore more sensitive to temperature changes. This can lead to the formation of new impurities that are difficult to remove.

Causality Check: Before turning up the heat, ensure your catalyst (if any) is active and that your reagents are of sufficient purity. Impurities in starting materials can inhibit a reaction, mimicking slow kinetics.[2]

Q2: I'm seeing a lot of byproduct formation at higher temperatures. What's the best way to find the optimal temperature?

A2: A systematic approach is crucial. Running a series of small-scale reactions at different, well-controlled temperatures is the most effective strategy. This is a core principle of Design of Experiments (DoE), a powerful statistical method for process optimization.[3][4][5][6]

Troubleshooting Guide: Temperature-Related Purity Issues
Symptom Potential Cause Troubleshooting Steps & Rationale
Increased impurity profile at higher temperatures. The activation energy for byproduct formation is being overcome.1. Lower the temperature: Even a 10°C reduction can significantly favor the desired reaction pathway. 2. Run a temperature screen: Set up parallel reactions in a multi-well plate or parallel synthesizer at temperatures ranging from ambient up to your initial reaction temperature in 5-10°C increments. Analyze each by HPLC or TLC to identify the "sweet spot" where product formation is efficient and byproduct formation is minimized.[7]
Product decomposition over time. The product is not stable under the reaction conditions.1. Monitor the reaction closely: Take aliquots at regular intervals to determine the point of maximum product formation before significant decomposition occurs. 2. Lower the temperature and extend the reaction time: This can often provide the necessary energy for the desired transformation while minimizing decomposition.[8]
Reaction stalls before completion, even at elevated temperatures. Catalyst deactivation or reagent instability at that temperature.1. Consider a lower temperature with a more active catalyst or a different catalyst system. 2. Add the temperature-sensitive reagent portion-wise to maintain its concentration without exposing it to prolonged high temperatures.
Experimental Protocol: Temperature Screening
  • Setup: In an array of reaction vials, add your starting materials, solvent, and any catalysts or reagents, keeping the concentrations consistent across all vials.

  • Temperature Gradient: Place the vials in a parallel synthesis block or multiple heating blocks set to a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small, measured aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze by a suitable method (HPLC, GC, NMR) to determine the ratio of product to starting material and impurities.

  • Data Interpretation: Plot the purity and yield against temperature to visualize the optimal range.

G cluster_input Input Parameters cluster_process Experimental Workflow cluster_output Output & Decision Start Reaction Setup TempScreen Temperature Screening (e.g., 40-80°C) Start->TempScreen Vary T TimePoints Time-Point Sampling (e.g., 1h, 4h, 16h) TempScreen->TimePoints Monitor Analysis Purity & Yield Analysis (HPLC, GC, NMR) TimePoints->Analysis Analyze DataPlot Plot Purity/Yield vs. Temperature Analysis->DataPlot Interpret Optimum Identify Optimal Temperature DataPlot->Optimum

Section 2: Solvent - The Reaction's Environment

The choice of solvent is one of the most critical decisions in reaction optimization.[9] A solvent does more than just dissolve reactants; it influences reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.[10][11] An inappropriate solvent can lead to a host of purity issues.

Frequently Asked Questions (FAQs) about Solvent Selection

Q1: What are the key properties to consider when choosing a solvent?

A1: The primary considerations are:

  • Polarity and Protic/Aprotic Nature: The ability of a solvent to stabilize charged intermediates or transition states can dramatically alter the reaction pathway.[11] For example, SN1 reactions are favored by polar, protic solvents that can stabilize the carbocation intermediate, while SN2 reactions are often faster in polar, aprotic solvents that do not excessively solvate the nucleophile.[11]

  • Solubility: All reactants should be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture. Poor solubility can lead to incomplete reactions and heterogeneous mixtures that are difficult to reproduce.

  • Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which you can run your reaction at atmospheric pressure.

  • Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or the product.

Q2: My product is precipitating out of the reaction mixture. Is this a problem?

A2: Not necessarily. In some cases, product precipitation can be advantageous, driving the reaction equilibrium towards the product side (Le Châtelier's principle) and simplifying purification. However, it can also be problematic if the precipitate occludes starting materials or catalysts, leading to an incomplete reaction. If the reaction is incomplete, consider a solvent system in which the product has higher solubility.

Troubleshooting Guide: Solvent-Related Purity Issues
Symptom Potential Cause Troubleshooting Steps & Rationale
Multiple byproducts observed. The solvent is promoting undesired reaction pathways.1. Change solvent polarity: If using a polar solvent, try a non-polar one, and vice-versa. This can destabilize the transition state of the undesired pathway.[10] 2. Switch between protic and aprotic solvents: If your reaction involves charged intermediates, this can have a profound effect on selectivity.[11]
"Oiling out" of the product or starting material. The compound's melting point is below the reaction temperature, and it is immiscible with the solvent.[12]1. Add a co-solvent to increase the solubility of the oiling species.[12] 2. Lower the reaction temperature to below the melting point of the compound. 3. Choose a different solvent in which the compound is more soluble.
Inconsistent reaction times and yields. Poor solubility of a key reactant is leading to a heterogeneous reaction mixture.1. Screen for solvents with better solubility for all components. 2. Consider a higher reaction temperature (if thermally stable) to increase solubility. 3. Use a co-solvent to create a more suitable solvent system.
Experimental Protocol: Solvent Screening
  • Selection: Choose a diverse range of solvents based on polarity and protic/aprotic properties (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, 2-MeTHF).

  • Setup: Run small-scale, parallel reactions in each solvent under identical conditions (temperature, concentration).

  • Analysis: After a set time, analyze each reaction mixture by HPLC or TLC to assess conversion and purity.

  • Optimization: Select the most promising solvent(s) for further optimization of temperature and other parameters. Computational tools can also aid in pre-screening a large number of solvents.[13]

G Start Define Reaction SolventSelection Select Diverse Solvents (Polar, Non-polar, Protic, Aprotic) Start->SolventSelection ParallelReactions Run Parallel Reactions SolventSelection->ParallelReactions Analysis Analyze Conversion & Purity (HPLC, TLC) ParallelReactions->Analysis BestSolvent Identify Optimal Solvent Analysis->BestSolvent

Section 3: Base - The Proton Manager

The choice of base in a reaction is critical, as it can influence which proton is removed, the rate of deprotonation, and the overall reactivity of the system.[14] An improperly chosen base can lead to side reactions, epimerization, or decomposition.

Frequently Asked Questions (FAQs) about Base Selection

Q1: How do I choose the right base for my reaction?

A1: The primary principle is that the conjugate acid of the base you choose should be a weaker acid (have a higher pKa) than the acid you are trying to deprotonate.[15] This ensures that the acid-base equilibrium lies on the side of the deprotonated species.[15] Other factors to consider include:

  • Steric Hindrance: A bulky, non-nucleophilic base (e.g., DBU, DIPEA) is often preferred when you want to avoid the base acting as a nucleophile and participating in side reactions.

  • Solubility: The base and its corresponding conjugate acid should be soluble in the reaction medium.

  • Compatibility: The base should not react with other functional groups present in your starting materials or product.

Q2: My reaction is giving a low yield, and I suspect the base is the issue. What could be wrong?

A2: There are several possibilities:

  • The base is not strong enough: If the pKa of the conjugate acid of your base is too close to the pKa of your substrate, the deprotonation will be incomplete.[16]

  • The base is too strong: An overly strong base can lead to non-selective deprotonation at multiple sites, resulting in a mixture of products.

  • The base is acting as a nucleophile: If you are using a nucleophilic base (e.g., an alkoxide) in the presence of an electrophilic center, you may be forming an undesired byproduct.[17]

Troubleshooting Guide: Base-Related Purity Issues
Symptom Potential Cause Troubleshooting Steps & Rationale
Incomplete reaction. The base is not strong enough to fully deprotonate the substrate.1. Choose a stronger base: Select a base whose conjugate acid has a pKa at least 2-3 units higher than the substrate's pKa. 2. Check pKa tables to make a rational selection.[15]
Formation of multiple products. The base is too strong and non-selective, or it is causing epimerization of a stereocenter.1. Use a weaker base: This can provide greater selectivity for the most acidic proton. 2. Use a sterically hindered base: This can prevent deprotonation at sterically congested sites.
Byproduct formation from the base attacking a reactant. The base is acting as a nucleophile.1. Switch to a non-nucleophilic base: Consider bases like DBU, DBN, or hindered amines like 2,6-lutidine or diisopropylethylamine (DIPEA).[17]
Data Table: Common Organic Bases and Their Properties
Base pKa of Conjugate Acid Class Key Characteristics
Triethylamine (TEA)~10.7AmineCommon, inexpensive, moderately strong.
Diisopropylethylamine (DIPEA)~11AmineSterically hindered, non-nucleophilic.
1,8-Diazabicycloundec-7-ene (DBU)~13.5AmidineStrong, non-nucleophilic base.
Sodium Carbonate (Na₂CO₃)~10.3 (for HCO₃⁻)InorganicMild, inexpensive, often used in aqueous/biphasic systems.
Potassium tert-butoxide (KOtBu)~19AlkoxideVery strong, sterically hindered, non-nucleophilic.

G Start Identify Proton to be Removed pKa_Substrate Estimate pKa of Substrate Start->pKa_Substrate Base_Selection Select Base where pKa(Conj. Acid) > pKa(Substrate) pKa_Substrate->Base_Selection Key Principle Consider_Sterics Consider Sterics & Nucleophilicity Base_Selection->Consider_Sterics Screen_Bases Screen Selected Bases Experimentally Consider_Sterics->Screen_Bases Optimal_Base Identify Optimal Base Screen_Bases->Optimal_Base

Conclusion: An Integrated Approach

Optimizing for purity is rarely about finding a single "magic bullet." It requires a holistic and systematic approach where temperature, solvent, and base are considered in concert. The "One-Factor-At-a-Time" (OFAT) approach can be inefficient and miss interactions between variables.[4] Modern methods like Design of Experiments (DoE) allow for the simultaneous variation of multiple parameters, providing a much richer understanding of the reaction landscape in fewer experiments.[3][4][5][6] By combining fundamental chemical principles with systematic experimentation, you can efficiently navigate the complexities of reaction optimization and consistently achieve the high purity your research and development demands.

References

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications.[Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications.[Link]

  • Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Master Organic Chemistry.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Solvent effects. Wikipedia.[Link]

  • Chemical impurity. Wikipedia.[Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Royal Society of Chemistry.[Link]

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]

  • Thermal Screening and Adiabatic Calorimetry Testing Methods. Sigma-HSE.[Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.[Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps.[Link]

  • Design of Experiments (DoE) Studies. Mettler Toledo.[Link]

  • Dual-Functional Utilization of Phosphogypsum as Cementitious Binder and Aggregate in Concrete: Interfacial Compatibility and Feasibility Analysis. MDPI.[Link]

  • Reaction Conditions Optimization: The Current State. PRISM BioLab.[Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications.[Link]

  • Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education.[Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.[Link]

  • How does reaction time impact synthetic product purity and yield? Biotage.[Link]

  • Design of experiments: An efficient approach to process optimisation. Arrrow.[Link]

  • A Brief Introduction to Chemical Reaction Optimization. White Rose Research Online.[Link]

  • Critical Considerations in Process Safety. H.E.L Group.[Link]

  • IMPURITIES. Gyan Sanchay.[Link]

  • What are some common causes of low reaction yields? Reddit.[Link]

  • Solvent screening and reaction optimization. ResearchGate.[Link]

  • Acids & Bases in Organic Chemistry (Live Recording) Practice & Review. YouTube.[Link]

  • What Is The Role Of A Solvent In A Chemical Reaction? ScienceABC.[Link]

  • On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. PubMed Central.[Link]

  • Solvents: Importance in Chemical reaction by Dr. Tanmoy Biswas. YouTube.[Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.[Link]

  • Troubleshooting an Organic Reaction. Filo.[Link]

  • solvent selection for chemical reactions: automated computational screening of solvents using the smd model. SciELO.[Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. Springer.[Link]

  • How To Run A Reaction: Rules of Thumb. University of Rochester Department of Chemistry.[Link]

  • impurities. SNS Courseware.[Link]

  • Strategies for successful dose optimization in oncology drug development: a practical guide. ResearchGate.[Link]

  • 4.7: Solvent Effects. Chemistry LibreTexts.[Link]

  • 3.2: Organic Acids and Bases and Organic Reaction Mechanism. Chemistry LibreTexts.[Link]

  • Resources for Reaction Screening and Optimization. Catalysis and Separations Core.[Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.[Link]

  • Prevent Runaway Chemical Reactions. Mettler Toledo.[Link]

  • Reaction optimization using DoE. GalChimia.[Link]

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Challenges in the characterization of trifluoromethyl-containing compounds by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR characterization of trifluoromethyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with analyzing these important molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring robust and reliable results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your NMR experiments with trifluoromethyl-containing compounds.

Issue 1: I can't find my 19F NMR signal, or it appears in an unexpected region.

Question: My 19F NMR spectrum is blank, or the chemical shift of my CF3 group is not where I predicted it would be. What could be the cause?

Answer:

This is a common issue, often stemming from the exceptionally wide chemical shift range of 19F NMR.[1][2] Unlike 1H NMR, where signals typically appear within a ~15 ppm window, 19F chemical shifts can span over 800 ppm.[1] For organofluorine compounds, the range is narrower but still substantial, with CF3 groups typically resonating between -50 and -70 ppm relative to CFCl3.[1]

Causality and Solution Workflow:

  • Incorrect Spectral Width and Offset: The primary suspect is an improperly set spectral width (sw) and transmitter frequency offset (o1p). If the spectral width is too narrow, your signal may be "folded" or aliased into the spectrum, appearing at an incorrect chemical shift or being completely absent if it falls outside the acquisition window.

    • Protocol:

      • For an unknown compound, start with a very large spectral width, for instance, 500,000 Hz, to ensure you capture all possible signals.[2]

      • Set the transmitter offset to the middle of the expected range for CF3 groups (around -60 ppm) or to 0 ppm if you have no prior information.[2]

      • Acquire a quick spectrum with a small number of scans to locate the signal.

      • Once the signal is located, you can narrow the spectral width and re-center the offset on your peak of interest for better resolution and sensitivity.

  • Chemical Shift Referencing: Inaccurate chemical shift referencing can lead to confusion when comparing data. The standard primary reference for 19F NMR is neat CFCl3, which is set to 0 ppm.[3][4] However, CFCl3 is a volatile and environmentally hazardous compound, so it is often more practical to use an indirect referencing method.

    • Protocol for Indirect Referencing:

      • Acquire a 1H NMR spectrum of your sample containing a known internal standard, such as tetramethylsilane (TMS).

      • Calibrate the 1H spectrum by setting the TMS signal to 0.0 ppm.

      • The spectrometer software can then use the unified chemical shift scale, based on the frequency ratio of 19F and 1H, to accurately reference the 19F spectrum.[2] This is the recommended method by IUPAC.

  • Solvent Effects: The chemical shift of a CF3 group can be highly sensitive to the solvent environment due to changes in local magnetic shielding.[4][5] A switch in solvent can lead to significant shifts in the resonance frequency.

    • Insight: This sensitivity can be exploited to study protein conformations or binding events where the CF3 group is used as a probe.[5][6] When comparing spectra, ensure that the same solvent and concentration are used.

Issue 2: The 19F signal of my CF3 group is a complex multiplet, not a simple singlet.

Question: I expected a singlet for my CF3 group, but I'm seeing a doublet, triplet, or a more complex pattern. Why is this happening?

Answer:

The three fluorine nuclei in a trifluoromethyl group are chemically equivalent and therefore do not split each other. The observed splitting arises from scalar coupling (J-coupling) to other magnetically active nuclei in the molecule, such as 1H or another non-equivalent 19F.[1][7]

Understanding the Coupling:

  • 1H-19F Coupling: Protons can couple to fluorine nuclei through bonds. The magnitude of the coupling constant (nJHF, where 'n' is the number of bonds) depends on the distance and dihedral angle between the coupled nuclei. Long-range couplings over four or five bonds are common.[1]

  • 19F-19F Coupling: If there are other fluorine atoms in your molecule, you can observe homonuclear coupling. These coupling constants are typically larger than 1H-1H couplings.[1]

Troubleshooting and Analysis Workflow:

Caption: Workflow for diagnosing complex multiplets in 19F NMR of CF3 groups.

  • Protocol for 1H Decoupling:

    • Set up your 19F NMR experiment as usual.

    • Enable proton decoupling. On most spectrometers, this is a standard option.

    • Acquire the 19F{1H} spectrum.

    • Compare the coupled and decoupled spectra to identify the splittings caused by protons.

Typical Coupling Constants:

Coupled NucleiNumber of Bonds (n)Typical J-Value (Hz)Notes
1JCF1240 - 320Very large, observed in 13C NMR.[8]
2JHF2~50Geminal coupling.[1]
3JHF35 - 10Vicinal coupling, dependent on dihedral angle.[8]
4JFF45 - 12Long-range coupling is common.[8]
Issue 3: I can't see the carbon signal of the CF3 group in my 13C NMR spectrum.

Question: The carbon signal for my trifluoromethyl group is missing in the 13C NMR spectrum. Is my compound impure, or is there another explanation?

Answer:

The carbon of a CF3 group is notoriously difficult to observe in a standard 13C NMR experiment.[9] This is due to two main factors:

  • Large 1JCF Coupling: The one-bond coupling between 13C and 19F is very large, typically in the range of 240-320 Hz.[8] This splits the carbon signal into a quartet (1:3:3:1 pattern), significantly reducing the signal height of each peak compared to a singlet.[9]

  • Lack of Nuclear Overhauser Effect (NOE): In standard proton-decoupled 13C NMR, carbon signals are enhanced by the NOE from nearby protons. Since the CF3 carbon has no directly attached protons, it does not benefit from this sensitivity enhancement, resulting in a much weaker signal.[9]

Solutions and Experimental Protocols:

  • Increase the Number of Scans: The most straightforward approach is to acquire the spectrum for a longer period to improve the signal-to-noise ratio.

  • 19F Decoupling: If your spectrometer is capable, performing a 13C{19F} experiment will decouple the fluorine nuclei from the carbon, collapsing the quartet into a single, more intense peak.

  • Use a Longer Relaxation Delay: To compensate for the potentially long T1 relaxation time of the quaternary CF3 carbon, increase the relaxation delay (d1) in your pulse sequence.

Frequently Asked Questions (FAQs)

Q1: Why is the 19F NMR chemical shift range so large?

The large chemical shift dispersion in 19F NMR is due to the significant influence of the electron clouds of neighboring atoms on the fluorine nucleus's magnetic environment. This sensitivity makes 19F NMR a powerful tool for detecting subtle structural and environmental changes.[5][6]

Q2: Can I use 19F NMR for quantitative analysis?

Yes, with care. For accurate quantification, ensure that the relaxation delay is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all fluorine nuclei.[7] Due to the wide spectral width, pulse power and bandwidth should also be considered to ensure uniform excitation across the entire spectrum.[2]

Q3: My baseline is rolling in the 19F NMR spectrum. How can I fix this?

Baseline roll is a common artifact in spectra with a large spectral width.[2] It can be caused by a large first-order phase correction or improper delay settings.

  • Troubleshooting Steps:

    • Re-process the spectrum and try to phase it with only a zero-order correction (phc0).

    • If manual phasing is necessary, apply it carefully.

    • Use the spectrometer's baseline correction algorithms after processing.[2]

Q4: What are the advantages of using a CF3 group as an NMR probe in drug development and protein studies?

The trifluoromethyl group is an excellent NMR probe for several reasons:

  • High Sensitivity: 19F is a highly receptive nucleus, and the presence of three equivalent fluorines provides a strong signal.[6]

  • Minimal Biological Background: Fluorine is virtually absent in biological systems, meaning any observed 19F signal is from your labeled molecule.

  • Sensitive to Environment: The chemical shift of the CF3 group is very sensitive to its local environment, making it a great reporter on conformational changes, ligand binding, and solvent exposure.[5][6][10]

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

  • National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • University of California, Santa Barbara. F19 detection - NMR Facility, UCSB Chem and Biochem. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • ResearchGate. 19F-NMR analyses enabled by direct trifluoromethylation. [Link]

  • Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with an Electrophilic Trifluoromethylating Reagent. [Link]

  • University of California, Davis. Fluorine NMR. [Link]

  • MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]

  • NMR Solutions. 19Flourine NMR. [Link]

  • Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol . In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel fluorinated organic molecules is paramount. This compound, featuring a bromopyridine core and a trifluoroethanol moiety, presents a unique set of NMR characteristics that are critical for its unambiguous identification and quality control.

Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide will leverage a comparative approach. By dissecting the known NMR data of its constituent fragments—6-bromopyridine and 2,2,2-trifluoroethanol attached to an aromatic system—we can construct a highly accurate, predictive model of its ¹H and ¹³C NMR spectra. This methodology not only serves as a robust characterization tool for the title compound but also provides a framework for analyzing similarly substituted heterocyclic compounds.

The Scientific Rationale: A Predictive Approach

The chemical shift of a nucleus in NMR is exquisitely sensitive to its local electronic environment. The principle of substituent additivity, while not perfectly quantitative, provides a powerful predictive tool. By analyzing the ¹H and ¹³C NMR data of 6-bromopyridine, we can establish a baseline for the pyridine ring. The introduction of the 1-(2,2,2-trifluoroethanol) substituent at the C3 position will induce predictable changes in the chemical shifts (Substituent Chemical Shifts or SCS effects) of the remaining ring protons and carbons. Concurrently, the 6-bromopyridin-3-yl group will influence the signals of the chiral methine proton and the trifluoromethyl-bearing carbon of the side chain.

The strong electronegativity of the bromine atom and the trifluoromethyl group, coupled with the electronic nature of the pyridine ring, results in a well-dispersed spectrum, allowing for a detailed structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit four distinct signals corresponding to the three aromatic protons of the pyridine ring and the methine proton of the ethanol side chain. The hydroxyl proton may also be visible, typically as a broad singlet, depending on the solvent purity and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-28.50 - 8.60dJH2-H4 ≈ 2.5 HzLocated between the ring nitrogen and the substituent, this proton is expected to be the most deshielded aromatic proton.
H-47.80 - 7.90ddJH4-H5 ≈ 8.5 Hz, JH2-H4 ≈ 2.5 HzCoupled to both H-2 and H-5, this proton will appear as a doublet of doublets.
H-57.60 - 7.70dJH4-H5 ≈ 8.5 HzCoupled only to H-4, this proton will be a doublet. It is adjacent to the bromine atom.
CH5.10 - 5.20qJCH-CF3 ≈ 6.5 HzThis methine proton is coupled to the three equivalent fluorine atoms of the CF₃ group, resulting in a quartet.
OHVariablebr s-The chemical shift is concentration and solvent dependent; often exchanges with trace water.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is anticipated to show seven distinct signals: five for the pyridine ring carbons and two for the ethanol side chain carbons. The carbon directly attached to the three fluorine atoms will appear as a quartet due to ¹³C-¹⁹F coupling, a hallmark of trifluoromethyl-containing compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (¹JCF, Hz)Rationale
C-6141.0 - 142.0s-Carbon bearing the bromine atom; its chemical shift is significantly influenced by the halogen.
C-2150.0 - 151.0s-Carbon adjacent to the nitrogen, expected to be downfield.
C-4139.0 - 140.0s-Aromatic CH carbon.
C-5128.0 - 129.0s-Aromatic CH carbon.
C-3135.0 - 136.0s-Carbon bearing the trifluoroethanol substituent.
CH(OH)68.0 - 70.0q²JCCF ≈ 35 HzThe chiral methine carbon shows coupling to the fluorine atoms over two bonds.
CF₃123.0 - 125.0q¹JCF ≈ 280 HzThe trifluoromethyl carbon exhibits a large one-bond coupling constant with fluorine, appearing as a quartet.

Comparative Analysis with Alternatives

While NMR is the gold standard for structural elucidation of organic molecules, other techniques provide complementary information:

  • Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular formula. The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, such as the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C/C=N vibrations.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive, unambiguous solid-state structure.

However, for confirming the precise connectivity, isomerism, and the electronic environment of each atom in solution, ¹H and ¹³C NMR spectroscopy remain unparalleled.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of the title compound.

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Use a spectrometer with a field strength of at least 400 MHz. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve optimal resolution. d. Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

  • Spectral Width: ~16 ppm
  • Acquisition Time: ~2-3 s
  • Relaxation Delay: 2 s
  • Number of Scans: 8-16 (adjust for desired signal-to-noise)

3. ¹³C NMR Acquisition: a. Tune and match the probe for the ¹³C frequency. b. Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). c. Typical parameters:

  • Spectral Width: ~240 ppm
  • Acquisition Time: ~1 s
  • Relaxation Delay: 2 s
  • Number of Scans: 1024 or more (adjust for sample concentration and desired signal-to-noise).

4. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase correct the spectrum. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. e. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizing Molecular Structure and Analytical Workflow

Diagrams are essential for visualizing the molecular structure and the process of spectral analysis.

Molecular Structure and Numbering cluster_mol C6 C6(Br) N1 N1 C6->N1 C2 C2(H) N1->C2 C3 C3 C2->C3 C4 C4(H) C3->C4 CH CH(OH) C3->CH C5 C5(H) C4->C5 C5->C6 CF3 CF3 CH->CF3

Caption: IUPAC numbering of the this compound molecule.

NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_Acq Acquire 1H Spectrum Tube->H1_Acq C13_Acq Acquire 13C{1H} Spectrum FT Fourier Transform H1_Acq->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Assign_H1 Assign 1H Signals (Shifts, Multiplicity, J-coupling) Calibrate->Assign_H1 Structure Confirm Structure Assign_H1->Structure Assign_C13 Assign 13C Signals (Shifts, C-F coupling) Assign_C13->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR characterization of this compound provides a detailed and unambiguous fingerprint of its molecular structure. By employing a predictive approach based on well-understood substituent effects and data from analogous compounds, we have established a reliable guide for the interpretation of its spectra. The distinct signals for the aromatic protons, the characteristic quartet of the methine proton, and the quartet for the trifluoromethyl carbon in the ¹³C spectrum are key diagnostic features. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, ensuring the confident identification and quality assessment of this important fluorinated heterocyclic compound.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green approach for rapid drug discovery. Current Opinion in Drug Discovery & Development, 11(6), 723–737. (This reference provides context on modern synthetic methods where such compounds might be prepared, although it does not contain the specific NMR data). [Link]

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Certainty in Molecular Science

In the landscape of scientific research, particularly within drug discovery and development, the precise identification of molecular entities is the bedrock upon which all subsequent work is built.[1] Determining a molecule's elemental formula is the first crucial step in its complete structural elucidation.[1] For decades, low-resolution mass spectrometry provided nominal mass information, but this was often insufficient to distinguish between compounds with the same integer mass (isobars), leading to ambiguity. The advent of High-Resolution Mass Spectrometry (HRMS) has marked a paradigm shift, moving the field from inference to empirical confirmation.[2] This guide provides an in-depth comparison of modern HRMS technologies and a framework for establishing a self-validating system for formula confirmation, grounded in the principles of mass accuracy, isotopic fidelity, and fragmentation analysis.

Pillar I: The Fundamental Principles of HRMS

To leverage HRMS effectively, one must understand the core principles that grant its discriminatory power. These are not merely instrument specifications but the physical phenomena that enable us to move from a measured mass-to-charge ratio (m/z) to a unique and correct elemental composition.

Mass Accuracy & Resolution: The Twin Pillars of HRMS

It is a common misconception to use "high resolution" and "accurate mass" interchangeably.[3] While related, they are distinct and equally critical parameters.

  • Resolution is the ability of a mass spectrometer to distinguish between two ions with very close m/z values.[1] A resolution of 10,000 is generally considered the minimum for HRMS, allowing the separation of ions that would be unresolved on a standard instrument like a quadrupole.[3]

  • Mass Accuracy is the closeness of the measured m/z to the theoretical, calculated m/z of an ion, typically expressed in parts-per-million (ppm).[1]

The necessity for both is rooted in the non-integer masses of atomic isotopes (with the exception of ¹²C, which is defined as exactly 12.0000 Da).[4][5] For example, N₂ (nominal mass 28) has a theoretical exact mass of 28.0061 Da, while the isobaric CO has a mass of 27.9949 Da and C₂H₄ has a mass of 28.0313 Da. A low-resolution instrument cannot distinguish these, but an HRMS instrument can, provided it has sufficient resolution to separate the peaks and sufficient mass accuracy to confidently assign the correct formula.

Isotopic Patterns: Nature's Barcode

Beyond the monoisotopic peak (the peak corresponding to the molecule made up of the most abundant isotopes), the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S, ³⁷Cl) creates a characteristic isotopic distribution pattern.[3][6] This pattern is a powerful orthogonal confirmation tool. The relative abundance of these isotope peaks, particularly the "A+1" and "A+2" peaks, provides a fingerprint that is highly dependent on the elemental composition.[6] For instance, the presence of chlorine or bromine is immediately apparent due to the significant abundance of ³⁷Cl and ⁸¹Br, respectively, creating a distinctive M+2 peak.[7] Modern software can calculate a theoretical isotope pattern for a proposed formula and compare it to the experimentally observed pattern, generating a fidelity score that adds a significant layer of confidence to the assignment.

A Comparative Guide to HRMS Instrumentation

The choice of HRMS instrument is a critical decision, driven by the specific demands of the application, from high-throughput screening to complex structural elucidation. The three dominant technologies are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).[1]

Performance Metric Quadrupole Time-of-Flight (Q-TOF) Orbitrap Fourier-Transform Ion Cyclotron Resonance (FT-ICR)
Typical Resolution 20,000 - 60,00060,000 - 500,000> 1,000,000
Mass Accuracy 1 - 3 ppm< 1 - 2 ppm< 1 ppm
Scan Speed Very Fast (up to 100 Hz)Moderate to Fast (1 - 20 Hz)Slow (< 1 Hz)
Principle of Operation Measures ion flight time over a known distance.Traps ions in an electrostatic field and measures their orbital frequency.Traps ions in a strong magnetic field and measures their cyclotron frequency.
Key Strengths High speed, good sensitivity, robust, wide dynamic range. Ideal for coupling with fast chromatography (UHPLC).[2]Excellent resolution and mass accuracy in a benchtop format. High versatility for both quantitative and qualitative work.[8][9]Unparalleled resolution and mass accuracy, enabling the analysis of extremely complex mixtures and large molecules.[10]
Common Applications Drug metabolite screening, general unknown identification, quantitative/qualitative workflows.[2]Proteomics, metabolomics, impurity identification, peptide mapping, quantitative bioanalysis.[9][11]Petroleomics, top-down proteomics, analysis of highly complex environmental or biological samples.[10]

Experimental Workflow: A Self-Validating System for Formula Confirmation

Achieving unambiguous formula confirmation requires a systematic approach where each step validates the others. This workflow ensures scientific rigor and minimizes the risk of false positives.

Logical Framework for Formula Confirmation

The following diagram illustrates the logical relationship between the key pillars of data analysis that lead to a confident formula assignment.

cluster_Data Experimental Data cluster_Pillars Four Pillars of Confirmation cluster_Output Result Data HRMS Full Scan Data MassAcc Pillar 1: High Mass Accuracy (< 3 ppm error) Data->MassAcc Isotope Pillar 2: Isotopic Pattern Fidelity (> 95% match) Data->Isotope RDBE Pillar 3: Chemical Plausibility (RDBE Rules) Data->RDBE MSMS Pillar 4: MS/MS Fragmentation (Structural Corroboration) Data->MSMS Result Confident Molecular Formula MassAcc->Result Filters Candidates Isotope->Result Confirms Stoichiometry RDBE->Result Ensures Validity MSMS->Result Provides Structural Proof

Caption: The Four Pillars of Confident Formula Assignment.

Step-by-Step Experimental Protocol
  • Instrument Calibration:

    • Causality: The foundation of accurate mass measurement is a robust calibration. The instrument's m/z scale must be calibrated using a reference compound with ions of well-known exact masses across the desired measurement range.[10]

    • Protocol: Prepare a fresh solution of the appropriate calibration standard (e.g., sodium trifluoroacetate for negative mode, or a proprietary multi-component mix like "Calmix" for positive mode). Infuse the standard and perform an external calibration according to the manufacturer's protocol. For the highest accuracy (<1 ppm), utilize a lock mass or internal calibrant that is introduced concurrently with the sample to correct for any mass drift during the analysis.[10]

  • Sample Analysis & Data Acquisition:

    • Causality: The acquisition parameters must be set to achieve the necessary resolution to separate isobars and sufficient signal intensity for accurate centroiding of the mass peak.

    • Protocol:

      • Prepare the sample in a solvent compatible with the ionization source (e.g., Electrospray Ionization - ESI). A typical concentration is 1-10 µg/mL.

      • Infuse the sample directly or via a liquid chromatography (LC) system. LC separation is highly recommended to reduce matrix effects and separate isomers.[12]

      • Set the mass spectrometer to acquire data in full scan mode at a high resolution (e.g., >60,000 for an Orbitrap). Ensure the mass range covers the expected m/z of the analyte.

      • If structural confirmation is needed, set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation on the most intense ions.[13]

  • Data Processing & Formula Generation:

    • Causality: Specialized software is required to process the raw data, detect the monoisotopic peak of interest, and generate a list of candidate elemental formulas that fall within a specified mass tolerance.

    • Protocol:

      • Open the raw data file in the instrument's processing software (e.g., Xcalibur, MassHunter, SCIEX OS).

      • Extract the mass spectrum for the peak of interest.

      • Input the measured m/z of the monoisotopic peak into a formula calculator or elemental composition tool.

      • Set the mass tolerance (e.g., ± 3 ppm). A tighter tolerance dramatically reduces the number of possible formulas.[14]

      • Constrain the search by defining the possible elements (e.g., C, H, N, O, S, P) and their expected ranges. Apply chemical logic, such as the nitrogen rule and Ring and Double Bond Equivalent (RDBE) calculations, to filter out chemically impossible formulas.[3]

  • Validation and Confirmation:

    • Causality: This final, critical step uses the orthogonal data points to select the single correct formula from the candidate list.

    • Protocol:

      • Mass Accuracy: Review the candidate list and discard any formulas with a mass error greater than the instrument's expected performance (typically > 3-5 ppm).[14]

      • Isotopic Fidelity: For the remaining candidates, generate a theoretical isotope pattern for each and compare it to the measured spectrum. The correct formula will show a very high degree of overlap (e.g., an isotope pattern score >95%).[15]

      • Fragmentation Analysis (if available): Examine the MS/MS spectrum. The observed fragment ions must be explainable by the proposed molecular structure.[7][16] For example, if the proposed formula is C₆H₅NO₂, the MS/MS data should show fragments consistent with a nitrobenzene or aminobenzoic acid structure, such as the loss of NO₂ or COOH. This step provides powerful evidence that links the elemental composition to the molecular structure.[17][18]

Comprehensive HRMS Workflow Diagram

cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Data Acquisition cluster_Proc Phase 3: Data Processing cluster_Val Phase 4: Validation cluster_Result Final Output Cal Instrument Calibration (External & Internal) Sample Sample Preparation & LC Introduction Cal->Sample Acq HRMS Full Scan & MS/MS Acquisition Sample->Acq Extract Extract Spectrum & Measure Exact Mass Acq->Extract Generate Generate Candidate Formulas (Mass Tolerance Filter) Extract->Generate Filter Apply Chemical Constraints (RDBE, Nitrogen Rule) Generate->Filter Isotope Score Isotopic Pattern Fidelity Filter->Isotope MSMS Analyze MS/MS Fragments for Structural Consistency Filter->MSMS Confirm Unambiguous Formula Confirmation Isotope->Confirm MSMS->Confirm

Caption: End-to-end workflow for HRMS formula confirmation.

Conclusion: Integrating HRMS for Accelerated and Confident Drug Development

High-resolution mass spectrometry is an indispensable tool in the modern research and pharmaceutical environment.[8][19] Its ability to provide unambiguous elemental compositions with high confidence accelerates timelines, prevents costly errors arising from misidentification, and is increasingly accepted by regulatory agencies.[11] By moving beyond a simple mass match and adopting a multi-faceted, self-validating approach that incorporates mass accuracy, isotopic fidelity, and fragmentation data, researchers can achieve a level of certainty that is essential for advancing scientific discovery and ensuring the quality and safety of therapeutic products.

References

  • Metan-Co. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas?. Metan-Co. Retrieved from [Link]

  • Ramanathan, R., & Korfmacher, W. A. (2011). It is time for a paradigm shift in drug discovery bioanalysis: from SRM to HRMS. Journal of Mass Spectrometry, 46(6), 587-591. Retrieved from [Link]

  • Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99-111. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters. Retrieved from [Link]

  • Hroncich, C., & Acevedo, A. (2024, October 31). HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. LCGC International. Retrieved from [Link]

  • LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Retrieved from [Link]

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  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Retrieved from [Link]

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  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • The Analytical Scientist. (2022, August 15). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns [Video]. YouTube. Retrieved from [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Retrieved from [Link]

  • Mallet, T. (2014, June 30). Elemental composition from accurate m/z determinations. Wiley Analytical Science. Retrieved from [Link]

  • Esposito, S. (2019, October 23). High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. Bioanalysis Zone. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Mass Spec Lab. (n.d.). Structural Elucidation. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link]

  • Chen, P. H., & Chiou, S. H. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(3), 646. Retrieved from [Link]

  • Aramendía, M., et al. (2021). Metal Ion Isotope Ratio Using ESI-Orbitrap HRMS: Proof of Concept and Initial Performance Evaluation for Lead Isotopic Ratios. Analytical Chemistry, 93(25), 8820-8826. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.9: Useful Patterns for Structure Elucidation. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses. Retrieved from [Link]

  • National Institutes of Health. (2024, August 7). Understanding isotopes, isomers, and isobars in mass spectrometry. Retrieved from [Link]

  • Böcker, S., & Rasche, F. (2014). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of The American Society for Mass Spectrometry, 25(8), 1435-1443. Retrieved from [Link]

Sources

A Comparative Analysis of Pyridine vs. Pyrimidine Scaffolds in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutics. Among these, pyridine and pyrimidine rings are particularly prominent due to their versatile chemical properties and their presence in numerous clinically successful drugs.[1] This guide provides an in-depth comparative analysis of these two scaffolds in the context of anti-inflammatory drug discovery, synthesizing mechanistic insights, quantitative experimental data, and detailed laboratory protocols to inform and guide future research.

Structural and Physicochemical Distinctions: The Foundation of Activity

The core difference between pyridine and pyrimidine lies in their aromatic six-membered ring structures. Pyridine contains a single nitrogen atom, while pyrimidine incorporates two nitrogen atoms at positions 1 and 3.[2][3] This seemingly small structural change imparts significant differences in their electronic and physicochemical properties, which in turn dictates their biological interactions.

  • Pyridine: The single nitrogen atom makes the ring electron-deficient, creating a dipole moment and allowing it to act as a hydrogen bond acceptor. Its overall aromatic character is maintained, providing a stable, planar scaffold for substituent derivatization.

  • Pyrimidine: With two nitrogen atoms, the pyrimidine ring is even more electron-deficient and polar.[4] The presence of two hydrogen bond acceptors can lead to more complex and potentially stronger interactions with biological targets. This scaffold is a key component of natural molecules like thymine, cytosine, and uracil, highlighting its fundamental biological relevance.[5][6]

These inherent differences in electron distribution, hydrogen bonding capacity, and steric hindrance influence everything from solubility and membrane permeability (pharmacokinetics) to target binding affinity and specificity (pharmacodynamics).

Mechanisms of Action: Targeting Key Inflammatory Pathways

Both pyridine and pyrimidine derivatives exert their anti-inflammatory effects by modulating a range of critical signaling pathways and enzymes. While there is considerable overlap, the specific scaffolds often show preferential activity towards certain targets.

A primary mechanism for both scaffolds is the inhibition of pro-inflammatory mediators.[7] This includes enzymes like cyclooxygenases (COX) and the modulation of signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Janus Kinase (JAK).[2][8][9]

The Central Role of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response.[10] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB.[11] This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and inducible nitric oxide synthase (iNOS).[8][12] Both pyridine and pyrimidine derivatives have been shown to suppress this pathway.[7][13]

NF_kappaB_Pathway LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome Degradation IkB->Proteasome IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB (Inactive) NFkB_IkB->IKK Inhibition of activation Proteasome->IkB Degrades Transcription Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription Induces Inhibitors Pyridine & Pyrimidine Derivatives Inhibitors->IKK Inhibit Inhibitors->NFkB Block Translocation

Caption: Canonical NF-κB signaling pathway and points of inhibition by pyridine/pyrimidine scaffolds.

Pyridine Scaffolds: Notable COX Inhibition

The pyridine scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[14] The mechanism often involves the inhibition of prostaglandin E2 (PGE2) synthesis by targeting COX enzymes.[15] The development of imidazo[1,2-a]pyridine derivatives, for instance, has yielded compounds with high potency and selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[16][17]

Pyrimidine Scaffolds: Prominence in Kinase Inhibition

While also capable of inhibiting COX enzymes, the pyrimidine scaffold has gained significant prominence as a "privileged scaffold" for developing kinase inhibitors.[18][19] This is particularly relevant for inflammation, as the JAK-STAT pathway is crucial for signaling many pro-inflammatory cytokines. Several pyrazolo[1,5-a]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK2 and JAK3.[9][20] By blocking these kinases, pyrimidine-based drugs can prevent the downstream signaling that leads to chronic inflammation, a mechanism central to treatments for diseases like rheumatoid arthritis.[20]

Comparative Efficacy: A Data-Driven Analysis

Objective comparison requires quantitative data from controlled studies. A direct comparative study synthesizing novel pyridine and pyrimidine derivatives from common chalcone precursors provides valuable insight.[13] In this study, the anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[13][21][22]

Table 1: In Vitro Comparative Inhibition of Nitric Oxide (NO) Production

Scaffold TypeCompound IDNO Inhibition (%)IC50 (µM)Source
Pyridine 7a 65.48% 76.6 [13][22]
Pyridine7f51.19%96.8[13][22]
Pyrimidine 9d 61.90% 88.7 [13][22]
Pyrimidine9a55.95%83.1[13][22]

Data summarized from a study directly comparing derivatives synthesized from the same precursors.[13]

The data shows that both scaffolds can produce potent inhibitors of NO. Notably, the most active pyridine derivative (7a) showed slightly higher percentage inhibition and a lower IC50 value compared to the most active pyrimidine derivative (9d).[13]

Further investigation into the downstream effects on gene expression revealed more nuanced differences.

Table 2: Comparative Down-regulation of Pro-Inflammatory Genes

GenePyridine (7a) % DecreasePyrimidine (9d) % DecreaseSource
iNOS53%65%[13][22]
NF-κB26%61%[13][22]
TNF-α61%83% (not significant)[13][22]
IL-143%71%[13][22]
IL-632%48%[13][22]

Data from RT-PCR analysis on the most promising compounds from the NO inhibition assay.[13]

These results are particularly illuminating. While the pyridine derivative 7a was slightly more potent in the initial NO screen, the pyrimidine derivative 9d demonstrated a more profound down-regulation of key inflammatory transcription factors (NF-κB) and cytokines (IL-1, IL-6), as well as the iNOS enzyme itself.[13] This suggests that while both scaffolds are effective, their precise impact on the inflammatory cascade can differ, with the pyrimidine in this study showing a broader suppressive effect at the genetic level. The study concluded that overall, the pyridine derivative 7a was more effective as an anti-inflammatory agent based on the collective findings.[13][22]

Experimental Evaluation Protocols: A Guide for the Bench

Reproducible and validated assays are the bedrock of trustworthy drug discovery. The following are detailed, step-by-step protocols for key experiments used to evaluate the anti-inflammatory potential of pyridine and pyrimidine derivatives.

Experimental Workflow Overview

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a 1. Cell Culture (e.g., RAW 264.7 macrophages) b 2. Compound Treatment + LPS Stimulation a->b c 3. Collect Supernatant & Cell Lysate b->c d 4a. Griess Assay (NO) From Supernatant c->d e 4b. ELISA (Cytokines) From Supernatant c->e f 4c. RT-PCR (Gene Expression) From Cell Lysate c->f g 5. Select Lead Compound(s) d->g e->g f->g h 6. Animal Model (e.g., Carrageenan Paw Edema) i 7. Compound Administration (e.g., i.p. or p.o.) h->i j 8. Induce Inflammation (Carrageenan Injection) i->j k 9. Measure Paw Volume (Plethysmometer) j->k

Caption: General experimental workflow for screening anti-inflammatory compounds.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. It serves as a primary screen for compounds that inhibit iNOS activity.[23][24]

  • Causality: Measuring NO is a direct indicator of iNOS enzyme activity, which is transcriptionally upregulated by NF-κB in response to inflammatory stimuli like LPS. Inhibition reflects a potent anti-inflammatory effect.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., pyridine or pyrimidine derivatives) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[25] This mixture must be used shortly after preparation.

  • Reaction: Add 100 µL of the prepared Griess reagent to each well containing the supernatant.[24]

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark.[26] Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and highly reproducible model of acute inflammation used to assess the efficacy of potential anti-inflammatory drugs in vivo.[27]

  • Causality: Subplantar injection of carrageenan elicits a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins, requiring COX enzyme activity.[28][29] Inhibition of edema in the later phase strongly suggests an NSAID-like mechanism.

Methodology:

  • Animal Acclimatization: Use male Wistar rats (150-200 g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving different doses of the pyridine/pyrimidine compounds).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[29]

  • Drug Administration: Administer the test compounds and the positive control drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[29][30] The vehicle control group receives the same volume of saline or the vehicle used to dissolve the compounds.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw of each rat.[28][29]

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29]

  • Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The comparative analysis reveals that both pyridine and pyrimidine scaffolds are exceptionally valuable in the design of anti-inflammatory agents.

  • Pyridine derivatives have a long-standing history, particularly as effective inhibitors of COX enzymes. Their chemical simplicity and well-understood structure-activity relationships make them a reliable choice for developing NSAID-like compounds.[31]

  • Pyrimidine derivatives, while also showing efficacy against traditional inflammatory mediators, have emerged as a powerhouse scaffold for targeting protein kinases, such as JAKs.[32][33] This opens avenues for treating chronic inflammatory and autoimmune diseases where cytokine signaling is dysregulated.

The direct comparative data suggests that while a pyridine derivative may show superior potency in a single screening assay (like NO inhibition), a corresponding pyrimidine derivative might exert a more comprehensive suppressive effect on the underlying genetic and signaling machinery.[13] This underscores a critical principle in drug discovery: the choice of scaffold is not a matter of universal superiority but of strategic alignment with the desired mechanism of action and therapeutic indication.

Future research should focus on creating hybrid molecules that leverage the strengths of both scaffolds and on direct, head-to-head comparisons of structurally analogous pairs to further dissect the nuanced contributions of each heterocyclic core to anti-inflammatory activity.

References

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  • Wang, T., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]

  • Fesharaki, S., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3564. [Link]

  • Basha, J., & Goudgaon, N. M. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [Link]

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  • Rodrigues, M. R., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 64(4), 956-966. [Link]

  • Basha, J., & Goudgaon, N. M. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

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  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]

  • Singh, N., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18531-18554. [Link]

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  • El-Sayed, M. A. A., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Inflammation Research, 14, 6745-6761. [Link]

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A Researcher's Guide to Assessing Novel Pyridine Compound Cytotoxicity Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the initial assessment of a novel compound's interaction with living cells is a critical first step. This guide provides an in-depth, technical comparison of the MTT assay for evaluating the cytotoxicity of new pyridine-based compounds, grounded in scientific principles and practical expertise.

Introduction: The Crucial Role of Cytotoxicity Screening

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is long and fraught with challenges. An essential early hurdle is the assessment of its cytotoxic potential. Cytotoxicity assays are fundamental tools in toxicology and pharmacology, providing the first indication of a compound's ability to damage or kill cells.[1] For novel pyridine compounds, which are a significant class of heterocyclic compounds with diverse pharmacological activities, understanding their cytotoxic profile is paramount. Among the various methods available, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay remains a widely used and cost-effective colorimetric method for determining cell viability.[1][2][3] This guide will delve into the principles of the MTT assay, provide a detailed protocol, compare it with alternative methods, and offer insights into interpreting the data generated from assessing novel pyridine derivatives.

The Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is predicated on the metabolic activity of living cells.[4][5] The core of the assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[2] This conversion is primarily carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][3] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[2][5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.

The following diagram illustrates the workflow of the MTT assay:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with novel pyridine compounds A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation in viable cells D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure absorbance using a microplate reader F->G H Analyze data to determine cell viability and IC50 values G->H

Caption: A schematic overview of the MTT assay workflow.

Detailed Experimental Protocol for MTT Assay

Adherence to a meticulously designed protocol is crucial for obtaining reliable and reproducible results. The following is a step-by-step guide for performing the MTT assay to assess the cytotoxicity of novel pyridine compounds.

Materials:

  • Novel pyridine compounds, dissolved in a suitable solvent (e.g., DMSO).

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549).[6]

  • 96-well flat-bottom tissue culture plates.

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).[6]

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).[6][7]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl).[7]

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to the exponential growth phase.[2]

    • Trypsinize and resuspend the cells in a complete growth medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyridine compounds in the culture medium.[6] It is advisable to perform a range-finding experiment to determine the appropriate concentration range.

    • After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.[6]

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).[6]

  • Incubation:

    • Incubate the plates for the desired exposure time, typically 24, 48, or 72 hours.[6] The incubation time should be optimized based on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition and Formazan Formation:

    • Following the incubation period, add 10-20 µL of the MTT solution to each well.[3]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.[7]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]

    • For suspension cells, the plate can be centrifuged to pellet the cells before aspirating the supernatant.[7]

  • Absorbance Measurement and Data Analysis:

    • Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[5]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: Viability % = 100 × (OD of treated cells / OD of control cells) [4]

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Comparison with Alternative Cytotoxicity Assays

While the MTT assay is a robust method, it is essential to be aware of its limitations and consider alternative assays. The choice of assay can depend on the specific research question, the nature of the test compound, and the cell type being used.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of MTT to insoluble formazan by mitochondrial dehydrogenases.[1]Inexpensive, well-established, and suitable for high-throughput screening.[3]Requires a solubilization step for the formazan crystals, which can introduce variability.[8][9] Potential for interference from colored compounds or compounds that affect mitochondrial respiration.[10]
XTT, WST-1, WST-8 (CCK-8) Reduction of water-soluble tetrazolium salts to water-soluble formazan by cellular dehydrogenases.[4][8][11]Simpler and faster than MTT as it does not require a solubilization step.[8] Generally more sensitive than MTT.[8]More expensive than MTT.[12] Can be affected by changes in cellular redox state.[12]
Lactate Dehydrogenase (LDH) Assay Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.Directly measures cell membrane integrity and cytotoxicity. Can be multiplexed with other assays.Less sensitive for detecting early-stage apoptosis. The signal can be influenced by the number of cells.
Resazurin (AlamarBlue) Assay Reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by viable cells.Highly sensitive, non-toxic to cells, and allows for continuous monitoring of cell viability.Can be sensitive to changes in the cellular redox environment.

Assay_Selection A Primary Goal of the Experiment B High-throughput screening of a large compound library? A->B C Is the compound colored or does it interfere with mitochondrial function? B->C No E MTT or WST-1/XTT are good choices B->E Yes D Is real-time monitoring of cell viability required? C->D No F Consider LDH or Resazurin assay C->F Yes G Resazurin (AlamarBlue) is ideal D->G Yes H Standard endpoint assays like MTT, WST-1, or LDH are suitable D->H No

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of analogs based on the 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol scaffold. Rather than a simple catalogue of existing data, this document is designed to serve as a strategic guide for researchers, scientists, and drug development professionals. It outlines the rationale behind specific molecular modifications, provides detailed experimental protocols for synthesis and evaluation, and offers a clear path for interpreting the resulting data to guide lead optimization.

The core of drug discovery lies in understanding how subtle changes in a molecule's structure can dramatically alter its biological activity.[1][2] This process, known as SAR, allows medicinal chemists to rationally design compounds with improved potency, selectivity, and pharmacokinetic properties.[3][4] The this compound scaffold presents a compelling starting point for such an investigation, combining two key motifs of high value in modern medicinal chemistry.

The Foundational Scaffold: Deconstructing the Key Moieties

The unique properties of the parent compound arise from the synergistic contribution of its two primary structural components: the trifluoroethanol group and the bromopyridine ring.

The Trifluoromethyl (CF₃) Group: A Pillar of Modern Drug Design

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to profoundly influence a molecule's profile.[5] Its incorporation is a well-established strategy for enhancing metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[5][6] This often leads to a longer in-vivo half-life and a more predictable pharmacokinetic profile.

Furthermore, the CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance membrane permeability and bioavailability.[5][6] Its strong electron-withdrawing nature also modulates the acidity of nearby protons, such as the hydroxyl group in the trifluoroethanol moiety, potentially influencing binding interactions with target proteins.[7] This combination of metabolic ruggedness and electronic influence makes the trifluoroethanol side chain a critical determinant of biological activity.[8][9]

The 6-Bromopyridine Ring: A Versatile Handle for Diversification

The 6-bromopyridine ring serves a dual purpose. Firstly, as a heterocyclic aromatic ring, it provides a rigid scaffold for orienting other functional groups and can participate in various binding interactions within a protein active site. Secondly, and more critically for SAR studies, the bromine atom at the 6-position is an excellent synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of a wide array of substituents, making it an ideal anchor point for building a diverse chemical library to probe the SAR.

A Strategic Framework for SAR Exploration

A systematic exploration of the SAR requires methodical modification at key positions on the scaffold. The following sections outline a logical progression for analog design, focusing on the most synthetically accessible and informative modifications.

Modification of the 6-Position on the Pyridine Ring

The bromine atom is the primary point of diversification. The goal is to probe how changes in sterics, electronics, and hydrophobicity at this position impact biological activity.

Causality Behind Experimental Choices:

  • Aryl and Heteroaryl Groups (via Suzuki Coupling): Introducing various substituted phenyl rings or other heterocycles (e.g., thiophene, furan, pyrazole) allows for the exploration of additional π-π stacking, hydrophobic, and hydrogen bonding interactions. Substituents on these rings (e.g., -OMe, -Cl, -CN) can fine-tune electronic properties and probe specific regions of a target's binding pocket.

  • Alkyl and Cycloalkyl Groups: These modifications explore the impact of non-aromatic, lipophilic groups of varying sizes.

  • Amines (via Buchwald-Hartwig Amination): Introducing primary or secondary amines introduces a hydrogen bond donor/acceptor, which can fundamentally alter solubility and create new, potent interactions with the biological target.

The following table outlines a proposed set of initial analogs for synthesis and evaluation.

Compound ID Structure R-Group (at 6-position) Rationale for Modification Biological Activity (Hypothetical Data Placeholder)
Parent -BrParent compound, baseline activity.IC₅₀ = 10 µM
ANA-01 -PhenylIntroduce aromatic group for potential π-stacking.
ANA-02 -4-MethoxyphenylAdd electron-donating group, potential H-bond acceptor.
ANA-03 -4-ChlorophenylAdd electron-withdrawing group, probe halogen interactions.
ANA-04 -Thiophen-2-ylIntroduce alternative heteroaromatic ring system.
ANA-05 -CyclohexylExplore impact of bulky, non-aromatic lipophilic group.
ANA-06 -MorpholinoIntroduce polar, H-bond accepting group to improve solubility.

Note: Structures are representational. Actual synthesis would be required.

Experimental Protocols for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated protocols are essential.

General Protocol for Analog Synthesis via Suzuki Coupling

This protocol describes a general method for replacing the bromine atom at the 6-position with various aryl or heteroaryl boronic acids.

Workflow Diagram: Synthesis of Analogs

cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup Parent 1-(6-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol Reaction Combine in Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100 °C) Parent->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) Catalyst->Reaction Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Analog Product Purification->Product

Caption: General workflow for Suzuki cross-coupling synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of the test compounds.[10][11]

Workflow Diagram: MTT Assay

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout Seed Seed Cells in 96-well plate (e.g., 5,000 cells/well) Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Add serial dilutions of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (Incubate 3-4h) Incubate2->AddMTT AddSolvent Add Solubilizing Agent (e.g., DMSO) AddMTT->AddSolvent Read Measure Absorbance (570 nm) AddSolvent->Read Analysis Calculate IC₅₀ Values Read->Analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma or HCT116 colorectal carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the synthesized analogs in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) value for each analog.

Conclusion and Future Directions

This guide provides a robust, logical, and experimentally grounded framework for conducting a thorough SAR study of this compound analogs. By systematically synthesizing and evaluating compounds based on the principles outlined, researchers can efficiently navigate chemical space to identify key structural features that govern biological activity.[2] The data generated from these experiments will be crucial for building quantitative structure-activity relationship (QSAR) models, which can further accelerate the drug discovery process by predicting the activity of novel compounds before their synthesis.[12] The ultimate goal is the rational design of optimized lead candidates with superior efficacy and safety profiles.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Wikipedia. Trifluoromethyl group. Available from: [Link]

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  • PubMed Central. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. Available from: [Link]

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A Comparative Guide to the Molecular Docking of Pyridine Derivatives in the EGFR Active Site

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in oncology. As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the molecular docking performance of various pyridine-based compounds within the EGFR kinase domain. We will delve into the causality behind experimental choices in molecular docking, present supporting data from recent studies, and offer a transparent analysis of structure-activity relationships.

The Central Role of EGFR in Cellular Signaling

The Epidermal Growth Factor Receptor is a transmembrane protein that belongs to the receptor tyrosine kinase (RTK) superfamily.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation cascade triggers a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer P P EGFR_dimer->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR Signaling Pathway.

The Rationale for Targeting EGFR with Pyridine Derivatives

The pyridine scaffold is a prevalent heterocyclic motif in medicinal chemistry due to its ability to form a variety of interactions, including hydrogen bonds and π-π stacking, with biological targets. In the context of EGFR inhibition, the pyridine ring can serve as a bioisostere for the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of EGFR, thereby blocking downstream signaling and inhibiting cancer cell proliferation. The versatility of pyridine chemistry allows for the facile introduction of various substituents, enabling the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties.

A Comparative Analysis of Docking Scores

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score," typically expressed in kcal/mol, is an estimation of the binding affinity. A more negative score generally indicates a stronger predicted binding affinity.

It is crucial to acknowledge that a direct comparison of docking scores across different studies can be challenging due to variations in the specific EGFR protein structure (PDB ID), docking software, and computational parameters used. The following table summarizes the docking scores of various pyridine and pyrimidine derivatives against the EGFR active site as reported in the literature.

Compound Class/IDReported Docking Score (kcal/mol)EGFR PDB IDDocking SoftwareReference
Pyrimidine Derivatives-7.32 to -10.913POZAutoDock[2]
Pyridine Derivatives (General)Not explicitly quantified, but effective binding reportedNot specifiedNot specified[1]
Pyrimidine Derivative (R8)Not explicitly quantified, but good binding fitting reportedNot specifiedDiscovery Studio 3.5[3][4]
Pyridine Derivative (Compound 8)Not explicitly quantified, but outstanding anticancer activities reportedNot specifiedNot specified[5]
Pyridine Derivative (Compound 14)Not explicitly quantified, but outstanding anticancer activities reportedNot specifiedNot specified[5]
Pyrimidine Derivatives-7.4 to -7.51HCK (CDK2)AutoDock Vina[6]
BDB: 50102417 (a pyrimidine derivative)-9.011M17GLIDE XP[7]
BDB: 50162990 (a quinazoline derivative)-9.511M17GLIDE XP[7]
Pyridine Derivative (Compound 5c)-11.6Not specified (AChE)AutoDock Vina 4.2[8]
Thieno[2,3-d]pyrimidine DerivativesNot explicitly quantified, but correct binding modes indicated4HJO, 3W2OMOE 2019[9]
Ginger Phytochemical (TIP009544)-7.973Not specifiedNot specified[10]
Erlotinib (Reference)-5.543Not specifiedNot specified[10]

Disclaimer: The docking scores presented are for comparative purposes within the context of their respective studies. Differences in methodology and target preparation can influence these values.

Key Interactions in the EGFR Active Site

Successful inhibition of EGFR by pyridine derivatives relies on specific interactions with key amino acid residues within the ATP-binding pocket. These interactions typically include:

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring and various substituents can act as hydrogen bond acceptors or donors, forming crucial interactions with residues like Met793 .

  • Hydrophobic Interactions: The aromatic nature of the pyridine ring facilitates hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844 .

  • π-π Stacking: The pyridine ring can engage in π-π stacking interactions with the phenyl group of Phe856 .

The specific combination and geometry of these interactions, dictated by the substitution pattern on the pyridine ring, ultimately determine the binding affinity and inhibitory potency of the compound.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure scientific integrity and reproducibility, a standardized and validated molecular docking protocol is essential. The following outlines a typical workflow for docking pyridine derivatives into the EGFR active site.

Molecular_Docking_Workflow PDB_prep 1. Protein Preparation (e.g., PDB: 1M17) Grid_gen 3. Grid Box Generation (Define Active Site) PDB_prep->Grid_gen Ligand_prep 2. Ligand Preparation (Pyridine Derivatives) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand_prep->Docking Grid_gen->Docking Analysis 5. Analysis of Results (Docking Score & Pose) Docking->Analysis Validation 6. Post-Docking Analysis (e.g., MD Simulations) Analysis->Validation

Caption: A typical molecular docking workflow.

Step-by-Step Methodology:
  • Protein Preparation:

    • Selection: Choose a high-resolution crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). The choice of PDB entry is critical as it can represent different conformational states of the receptor (e.g., active or inactive).

    • Preprocessing: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

    • Protonation: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, typically at a physiological pH.

    • Charge Assignment: Assign partial charges to all atoms of the protein.

  • Ligand Preparation:

    • 3D Structure Generation: Generate or obtain the 3D structures of the pyridine derivatives.

    • Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy, stable conformation.

    • Charge and Torsion Assignment: Assign partial charges and define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the entire ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina, GLIDE, MOE).

    • The software will systematically explore different conformations and orientations (poses) of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the most favorable docking score.

    • Visualize the predicted binding mode of the top-scoring pose to examine the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.

  • Post-Docking Analysis (Optional but Recommended):

    • To further validate the stability of the predicted protein-ligand complex, molecular dynamics (MD) simulations can be performed. MD simulations provide insights into the dynamic behavior of the complex over time and can help refine the binding mode and estimate binding free energies more accurately.

Structure-Activity Relationship (SAR) Insights

From the available data, several structure-activity relationship trends can be inferred for pyridine-based EGFR inhibitors:

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for modulating binding affinity. Electron-donating or -withdrawing groups can influence the electronic properties of the ring and its ability to form hydrogen bonds.

  • Hydrophobic Moieties: The addition of hydrophobic groups that can occupy the hydrophobic pockets within the EGFR active site generally leads to improved binding affinity.

  • Linker Flexibility: For pyridine derivatives with extended structures, the nature and flexibility of the linker connecting the pyridine core to other moieties can significantly impact the ability of the molecule to adopt an optimal binding conformation.

Conclusion and Future Directions

This guide provides a comparative overview of the molecular docking of pyridine derivatives in the EGFR active site, grounded in available scientific literature. While molecular docking is a powerful tool for virtual screening and lead identification, it is essential to remember that docking scores are predictions and must be validated through experimental assays. Future research should focus on synthesizing and biologically evaluating the most promising pyridine derivatives identified through in silico studies. A more standardized approach to reporting docking methodologies would greatly enhance the direct comparability of results across different studies and accelerate the discovery of novel and potent EGFR inhibitors.

References

  • Al-Anazi, K. M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publishers. [Link]

  • (PDF) Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 235-253. [Link]

  • Roddam, Y., & Yanamandra, V. (2014). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 76-82. [Link]

  • Jamzad, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Forensic Research, 12(7), 1-4. [Link]

  • El-Damasy, A. F., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200881. [Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. Journal of Pioneering Medical Sciences. [Link]

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A Researcher's Guide to Benchmarking Regioselectivity in Cross-Coupling Reactions of Di-substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance. However, the functionalization of this heterocycle, particularly when multiple reactive sites are present, presents a significant synthetic challenge. This guide provides an in-depth analysis of the factors governing regioselectivity in palladium-catalyzed cross-coupling reactions on di-substituted pyridines, offering a comparative look at Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the interplay of electronic, steric, and catalytic factors, researchers can more effectively predict and control reaction outcomes to access desired isomers.

The Fundamental Drivers of Regioselectivity in Pyridine Cross-Coupling

The regiochemical outcome of a cross-coupling reaction on a di-substituted pyridine ring is not arbitrary. It is a result of a delicate balance between the intrinsic properties of the substrate and the specific reaction conditions employed. Three primary factors dictate which position will react preferentially.

Electronic Effects: The Inherent Polarity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This creates a permanent dipole and results in a non-uniform distribution of electron density around the ring. The carbon atoms at the C2 and C4 positions are the most electron-deficient, making them inherently more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining and selectivity-determining step in the catalytic cycle.[1][2] Consequently, for many di-halogenated pyridines, there is a natural predisposition for cross-coupling to occur at the C2 position, which is alpha to the nitrogen.[1]

Steric Hindrance: A Battle for Space

Steric effects, arising from the size of substituents on the pyridine ring, the coupling partner, and the ligands on the palladium catalyst, play a crucial role in modulating regioselectivity.[3] Bulky substituents adjacent to a potential reaction site can hinder the approach of the palladium catalyst, thereby favoring reaction at a less sterically encumbered position. This principle is not only a challenge to overcome but also a tool to be exploited for directing the reaction to a less electronically favored site.

The Nature of the Leaving Group

In cross-coupling reactions of di-halopyridines, the carbon-halogen bond is cleaved during the oxidative addition step. The strength of this bond is a critical factor, with the reactivity order being I > Br > Cl > F.[2][4] This is inversely correlated with the bond dissociation energy. When a di-substituted pyridine contains two different halogens, the reaction will preferentially occur at the position bearing the more reactive halide (the heavier one). This provides a powerful and predictable method for achieving regioselectivity.

Benchmarking Regioselectivity: A Deep Dive into Common Cross-Coupling Reactions

While the fundamental principles outlined above are broadly applicable, the specific regiochemical outcomes can vary significantly between different types of cross-coupling reactions and the catalyst systems they employ.

Suzuki-Miyaura Coupling: A Well-Studied Case

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, and as such, the regioselectivity on di-substituted pyridines has been extensively studied.

Conventional C2-Selectivity: For a substrate like 2,4-dibromopyridine, the conventional outcome with standard palladium catalysts, such as those employing triphenylphosphine (PPh₃) ligands with a PPh₃:Pd ratio of ≥3:1, is selective coupling at the C2 position.[1][5] This is a direct consequence of the electronic activation at the carbon alpha to the nitrogen atom.[1]

Achieving Unconventional C4-Selectivity: The synthesis of C4-substituted pyridines from 2,4-dihalo-precursors requires overriding the intrinsic C2 preference. Modern catalysis has provided several strategies to achieve this "unconventional" regioselectivity:

  • Ligand Control: The use of sterically bulky ligands, particularly N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can dramatically invert the selectivity to favor the C4 position.[6][7] It is proposed that these large ligands promote a low-coordinate, 12-electron Pd(0)L species during the oxidative addition step, which is more sensitive to steric hindrance around the C2 position, thus favoring the more accessible C4 position.[1]

  • Catalyst Speciation and Ligand-Free Conditions: The nature of the active palladium species can have a profound impact. For instance, with 2,4-dibromopyridine, decreasing the PPh₃:Pd ratio to ≤2.5:1 can also favor C4-selectivity.[1] Remarkably, ligand-free "Jeffery" conditions have been shown to provide exceptional C4-selectivity (>99:1) for the Suzuki coupling of 2,4-dichloropyridine.[6][7] This high selectivity is thought to arise from the involvement of palladium nanoparticles as the active catalytic species.[1]

cluster_substrate 2,4-Dihalopyridine cluster_catalyst Catalyst System cluster_pathways Competing Oxidative Addition Pathways cluster_products Products Py Di-substituted Pyridine Pd_L Pd(0)Ln C2_add Oxidative Addition at C2 Pd_L->C2_add Conventional (Electronic Control) C4_add Oxidative Addition at C4 Pd_L->C4_add Unconventional (Steric/Catalyst Control) C2_prod C2-Coupled Product C2_add->C2_prod Transmetalation & Reductive Elimination C4_prod C4-Coupled Product C4_add->C4_prod Transmetalation & Reductive Elimination cluster_ligand Ligand Type cluster_interaction Catalyst-Substrate Interaction cluster_outcome Favored Pathway Small_L Small Ligand (e.g., PPh3) C2_int Approach to C2 Small_L->C2_int Less Hindrance at C2 C4_int Approach to C4 Small_L->C4_int Bulky_L Bulky Ligand (e.g., IPr) Bulky_L->C2_int High Steric Clash at C2 Bulky_L->C4_int Less Hindrance at C4 C2_fav C2 Coupling Favored C2_int->C2_fav C4_fav C4 Coupling Favored C4_int->C4_fav

Caption: Influence of ligand sterics on regioselectivity.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is representative of a method to achieve unconventional C4-selectivity using a sterically hindered NHC ligand. [6][7] Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • (η³-1-tBu-indenyl)Pd(SIPr)(Cl) precatalyst

  • Potassium fluoride (KF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium fluoride (3.0 equiv).

  • Catalyst Addition: Add the (η³-1-tBu-indenyl)Pd(SIPr)(Cl) precatalyst (2-3 mol %).

  • Solvent Addition: Add anhydrous THF to achieve a desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 60 °C, if necessary) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C4-arylated pyridine product.

  • Analysis: Confirm the structure and regiochemistry of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. NOE experiments can be particularly useful for unambiguously determining the regiochemical outcome.

Conclusion and Future Outlook

The regioselective functionalization of di-substituted pyridines via cross-coupling reactions is a field that has seen remarkable advancements. While electronic effects provide a baseline for predicting reactivity, the development of sophisticated catalyst systems has enabled chemists to overturn these inherent preferences. For Suzuki-Miyaura reactions, the use of bulky NHC ligands and ligand-free conditions are now established methods for achieving C4-selectivity in 2,4-dihalopyridines. The principles of steric and electronic control are transferable to other important transformations like the Buchwald-Hartwig and Sonogashira couplings, although more direct comparative studies are needed to fully map the regiochemical landscape for these reactions. Future research will likely focus on developing even more selective and versatile catalysts, potentially enabling control over all positions of the pyridine ring with surgical precision, thereby expanding the accessible chemical space for drug discovery and materials science.

References

  • Jackson, O. D., et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Le, C. M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Le, C. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]

  • Alvarez-Bercedo, P., et al. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Jackson, O. D., et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]

  • Le, C. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate. [Link]

  • Martin, A., & Gibson, K. R. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8747–8750. [Link]

  • Roque, J. B., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Stolar, M., et al. (2020). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH National Library of Medicine. [Link]

  • Sharma, P., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, halogenated organic compounds require particular attention due to their potential environmental and health hazards. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol (CAS Number: 1188477-81-7), ensuring the safety of laboratory personnel and the protection of our environment.[1][2]

The disposal of this compound is dictated by its chemical structure, which features a brominated pyridine ring and a trifluoroethanol group. Both moieties contribute to its classification as a hazardous substance, necessitating a careful and regulated disposal process.

Understanding the Hazards: A Dual-Risk Profile
  • 2,2,2-Trifluoroethanol (TFE): The trifluoroethanol component renders the molecule as a potential irritant to the skin, eyes, and respiratory system.[3][4] TFE is also classified as a flammable liquid and may have reproductive and organ-specific toxicity with prolonged exposure.[3][5]

  • Brominated Pyridine: The presence of a brominated pyridine ring classifies this compound as a halogenated organic waste. Such compounds can be persistent in the environment and may produce hazardous byproducts, such as hydrogen bromide and nitrogen oxides, upon incomplete combustion. Pyridine and its derivatives are often subject to specific disposal regulations, typically requiring incineration at high temperatures.[6]

Given this dual-risk profile, this compound must be handled and disposed of as hazardous chemical waste .

Operational Disposal Plan: A Step-by-Step Protocol

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound from the point of generation to final disposal.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4][7] The following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes are essential.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: 1188477-81-7

    • Hazard pictograms (Flammable, Toxic, Health Hazard)

    • The date of accumulation.

  • Incompatibility: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[8] Mixing can lead to exothermic reactions or the release of toxic gases.

Disposal Procedure

All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), must be disposed of as hazardous waste.

  • Collection: Carefully transfer the waste into the designated "Halogenated Organic Waste" container. Avoid spills and splashes.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.[5]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide them with a detailed inventory of the waste container's contents.

The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases like hydrogen bromide and hydrogen fluoride.[6]

Spill & Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Professional Disposal WasteGen Waste Generation (this compound) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregation Segregate into 'Halogenated Organic Waste' WasteGen->Segregation Labeling Label Container Correctly (Name, CAS, Hazards) Segregation->Labeling Storage Store in Secondary Containment (Cool, Ventilated Area) Labeling->Storage Collection Licensed Waste Collector Storage->Collection Transport Transport to Facility Collection->Transport Incineration High-Temperature Incineration (with Flue Gas Scrubbing) Transport->Incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Hazard Classification

Component CAS Number Key Hazards Waste Classification
2,2,2-Trifluoroethanol 75-89-8Flammable, Toxic, Eye Irritant, Potential Reproductive ToxinHalogenated Organic Waste
Brominated Pyridine N/AEnvironmental Hazard, Forms Acidic Gases on CombustionHalogenated Organic Waste

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers can ensure a safe laboratory environment, protect the ecosystem, and maintain regulatory compliance. Always consult your institution's specific EHS protocols and the relevant local and national regulations for hazardous waste disposal.

References

  • Halocarbon Products Corp. Product Stewardship Summary: Trifluoroethanol.
  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
  • This compound - Sigma-Aldrich.
  • Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH.
  • 2,2,2-Trifluoroethanol or TFE or Trifluoroethyl alcohol Manufacturers, with SDS GHS MSDS Sheet - Muby Chemicals.
  • This compound - Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20)
  • Safety Data Sheet - MedchemExpress.com. (2025-04-25)
  • 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one.
  • Solvent Wastes in the Labor
  • PYRIDINE FOR SYNTHESIS - Loba Chemie.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol | 1204234-60-5 - Sigma-Aldrich.
  • 2 - SAFETY D
  • 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol - BLDpharm.
  • Appendix A: Disposal Procedures by Chemical - UW-La Crosse.
  • 2,2,2- Trifluoroethanol MSDS. (2005-10-10)
  • 2-(((6-Bromopyridin-3-yl)methyl)(cyclopropyl)amino)ethanol - BLDpharm.
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol - PubChem.
  • 1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethanone - PubChem.
  • 1-(6-Bromopyridin-3-yl)

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A Senior Application Scientist's Guide to Handling 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, a specialized organic compound used in advanced research and development. As this is a novel substance, a formal Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from its constituent chemical moieties—a halogenated pyridine and 2,2,2-trifluoroethanol (TFE)—to establish a robust framework for its safe handling, use, and disposal.

Deconstructed Hazard Assessment

The risk profile for this compound is derived from the known hazards of its structural components. The precautionary principle dictates that the compound should be handled as if it possesses the combined hazards of both the bromopyridine and trifluoroethanol groups.

  • Bromopyridine Moiety : Halogenated pyridines are recognized as toxic and irritant compounds.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.

  • 2,2,2-Trifluoroethanol (TFE) Moiety : TFE is a well-documented toxicant. It is classified as toxic to the blood, reproductive system, bladder, brain, and respiratory tract.[3][4] It is known to cause serious eye damage and is suspected of damaging fertility.[5][6][7] Acute exposure via inhalation or ingestion is highly toxic.[4][6][8]

Based on this analysis, the compound must be treated with utmost caution. The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated Risk for this compoundRationale & Sources
Acute Toxicity (Oral, Dermal, Inhalation) High (Category 3 or higher) TFE and bromopyridines are acutely toxic by all routes of exposure.[2][6][8]
Skin Corrosion/Irritation High (Category 2 or higher) Causes skin irritation.[1][2] Prolonged contact may lead to burns.
Serious Eye Damage/Irritation High (Category 1) TFE is known to cause serious, potentially irreversible eye damage.[5][6][8][9]
Flammability Moderate (Category 3) Both TFE and pyridine are flammable liquids.[2][5][6][10] Vapors may form explosive mixtures with air.[6][10]
Reproductive Toxicity Suspected (Category 1B or 2) TFE is a known testicular toxicant and may damage fertility.[3][5][6][7][11]
Specific Target Organ Toxicity (STOT) High (Repeated Exposure) TFE can cause damage to the blood, brain, and respiratory system through prolonged exposure.[3][4][6][7][12]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the last line of defense. Before any procedure, engineering and administrative controls must be implemented to minimize exposure.

  • Engineering Controls : All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[13] This is non-negotiable and serves to control inhalation exposure. The fume hood sash should be kept as low as possible.

  • Administrative Controls :

    • Designated Area : Clearly mark a specific area within the laboratory for handling this compound.

    • Restricted Access : Only trained personnel directly involved in the procedure should be in the designated area.

    • Waste Segregation : Establish clearly labeled, dedicated waste containers for solid and liquid waste contaminated with this compound.

Personal Protective Equipment (PPE) Protocol

Given the severe hazard profile, a comprehensive PPE ensemble is mandatory.

  • Respiratory Protection : If there is any risk of engineering controls failing or for spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the minimum standard.[14] For significant spill events, a self-contained breathing apparatus (SCBA) may be necessary.[15]

  • Eye and Face Protection :

    • Minimum : Tightly fitting chemical splash goggles are required at all times.[13][16]

    • Recommended : A full-face shield worn over chemical splash goggles provides superior protection against splashes and is strongly advised.[13][16][17]

  • Hand Protection :

    • Rationale : Due to the compound's high dermal toxicity and the limitations of single gloves, a double-gloving technique is mandatory.[13] Nitrile gloves alone are not sufficient for prolonged exposure to halogenated or fluorinated compounds.[18]

    • Protocol :

      • Inner Glove : A thin, disposable nitrile glove.

      • Outer Glove : A heavier-duty glove such as butyl rubber or neoprene. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[18]

    • Inspection : Gloves must be inspected for tears or pinholes before each use. Contaminated gloves must be removed immediately using the proper technique, and hands should be washed.

  • Body Protection :

    • A flame-resistant lab coat is required.[13][16]

    • For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.

    • Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[16][17]

Procedural Operations

PPE Donning and Doffing Sequence

Correctly putting on and taking off PPE is critical to prevent cross-contamination. The sequence should be practiced until it becomes routine.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Inner Nitrile Gloves d2 2. Lab Coat / Apron d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Butyl/Neoprene Gloves d3->d4 f1 1. Outer Butyl/Neoprene Gloves d4->f1 Work Performed f2 2. Lab Coat / Apron f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Inner Nitrile Gloves f3->f4

Caption: PPE Donning and Doffing Workflow.

Safe Handling Workflow

This workflow outlines the critical steps for safely handling the compound from initial preparation to final cleanup.

G prep 1. Prepare Work Area (Inside Fume Hood) don 2. Don Full PPE (See Donning Sequence) prep->don weigh 3. Weigh Compound (Use anti-static weigh boat) don->weigh transfer 4. Transfer to Reaction Vessel (Slowly, avoid dust/splashes) weigh->transfer react 5. Conduct Reaction (Maintain sash height) transfer->react quench 6. Quench Reaction (If applicable, add quencher slowly) react->quench decon 7. Decontaminate Glassware & Work Surfaces quench->decon dispose 8. Segregate Waste (Halogenated Organic Waste) decon->dispose doff 9. Doff PPE (See Doffing Sequence) dispose->doff wash 10. Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for the Compound.

Emergency Procedures

Immediate and correct action is vital in an emergency.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][14][18] Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4][13][16] Do not use neutralizing agents. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[4][13] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[4]
Ingestion Do NOT induce vomiting. [4] Rinse the mouth with water. Loosen tight clothing. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[4][6]
Small Spill (<100 mL) Alert others in the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[18] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[16] Clean the area with a suitable solvent, followed by soap and water.
Large Spill (>100 mL) Evacuate the laboratory immediately.[14][18] Alert your institution's emergency response team and restrict access to the area.

Decontamination and Disposal Plan

Proper disposal is critical to protect personnel and the environment.

  • Decontamination : All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with a suitable organic solvent (e.g., acetone, ethanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Waste Disposal :

    • Liquid Waste : All liquid waste, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, sealed container for Halogenated Organic Waste .[12]

    • Solid Waste : Contaminated solid waste, including gloves, weigh boats, and absorbent materials, must be placed in a sealed, labeled container for solid hazardous waste disposal.

    • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Flammable).

    • Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.[19] Do not pour any amount of this chemical or its solutions down the drain.[7][12][10]

References

  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Wikipedia. 2,2,2-Trifluoroethanol. [Online] Available at: [Link]

  • Halocarbon Products Corp. Product Stewardship Summary: Trifluoroethanol.
  • ScienceLab.com. 2,2,2- Trifluoroethanol MSDS.
  • PubMed. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats. [Online] Available at: [Link]

  • Rutgers University. Fluorine Safety Guideline.
  • Carl ROTH. Safety Data Sheet: 2,2,2-Trifluoroethanol.
  • Merck Millipore. SAFETY DATA SHEET.
  • Washington State University. Standard Operating Procedure for: Pyridine.
  • Fisher Scientific. SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis).
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Amino-2-bromopyridine.
  • CHEMM. Personal Protective Equipment (PPE). [Online] Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Bromopyridine.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Kanto Chemical Co., Inc. Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Online] Available at: [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET: Pyridine.
  • MedchemExpress.com. Safety Data Sheet: 3-Bromopyridin-2-ol.
  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Online] Available at: [Link]

  • American Chemistry Council. Protective Equipment. [Online] Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis).
  • Sigma-Aldrich. SAFETY DATA SHEET: 2,2,2-Trifluoroethanol.
  • DC Fine Chemicals. Safety Data Sheet: 113090 - 2,2,2-Trifluoroethanol.

Sources

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1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
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